Onitin 2'-O-glucoside
Description
Properties
IUPAC Name |
4-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYXCFZRYXQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Onitin 2'-O-glucoside: A Comprehensive Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onitin 2'-O-glucoside, a sesquiterpenoid glycoside, is a natural product found within the plant kingdom. This document provides a detailed overview of its primary natural source, methodologies for its extraction and purification, and a summary of its physicochemical properties. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
This compound has been identified and isolated from the herbs of Onychium japonicum , a fern species belonging to the Pteridaceae family.[1] This plant, commonly known as carrot fern, is native to East Asia. The presence of a diverse array of phytochemicals, including flavonoids, alkaloids, saponins, tannins, and other glycosides, has been reported in Onychium japonicum, suggesting a rich chemical profile for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₈ | [2] |
| Molecular Weight | 410.46 g/mol | [2] |
| CAS Number | 76947-60-9 | [2] |
| Appearance | Amorphous Powder | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents | Inferred from extraction protocols of similar compounds |
Isolation and Purification
The isolation of this compound from Onychium japonicum involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on the isolation of sesquiterpenoid glycosides from plant materials.
Extraction
-
Plant Material Preparation: The aerial parts (herbs) of Onychium japonicum are collected, air-dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of polar and semi-polar compounds, including glycosides.
-
Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.
-
Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Sesquiterpenoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography over a solid stationary phase like silica (B1680970) gel. Elution is performed with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and methanol or acetonitrile (B52724) is commonly employed. This step allows for the isolation of this compound in a high state of purity.
The following diagram illustrates a general workflow for the isolation of this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the stereochemistry of the molecule.
-
2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, preliminary research on extracts of Onychium japonicum suggests potential for anti-inflammatory and antibacterial properties. Many sesquiterpenoid glycosides isolated from other plant sources have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.
Given the anti-inflammatory potential, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of the inflammatory response.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Future Perspectives
Further research is warranted to fully characterize the biological activities of this compound and to elucidate its precise mechanisms of action. Quantitative analysis of its abundance in Onychium japonicum from different geographical locations would also be of significant value. Such studies will be crucial in determining the potential of this natural product as a lead compound for the development of new therapeutic agents.
References
Unraveling the Synthesis of Onitin 2'-O-glucoside in Onychium japonicum: A Proposed Biosynthetic Pathway and Research Framework
For Immediate Release
[City, State] – [Date] – The intricate biosynthetic pathway of onitin (B114287) 2'-O-glucoside, a characteristic secondary metabolite of the fern Onychium japonicum, has remained largely uncharacterized. This technical guide presents a putative biosynthetic pathway for this compound, grounded in the well-established principles of flavonoid biosynthesis. It further outlines a comprehensive experimental framework for the validation of this proposed pathway, aimed at researchers, scientists, and professionals in drug development. The elucidation of this pathway could unlock new avenues for the biotechnological production of onitin and its derivatives, which may hold significant pharmacological potential.
Proposed Biosynthetic Pathway of Onitin
The biosynthesis of onitin 2'-O-glucoside is hypothesized to originate from the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic transformations to yield the onitin aglycone, which is subsequently glycosylated.
Formation of the Chalcone (B49325) Precursor
The initial steps are conserved across flavonoid biosynthesis:
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L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid .
-
Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid .
-
p-Coumaric acid is then activated by 4-Coumaroyl-CoA Ligase (4CL) to form p-coumaroyl-CoA .
-
The key condensation step is catalyzed by Chalcone Synthase (CHS) , which combines one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone .
Formation of the Flavanone (B1672756) Intermediate and Putative Indanone Skeleton
The central part of the proposed pathway involves the cyclization of the chalcone and subsequent modifications leading to the indanone core of onitin:
-
Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin , a flavanone.
-
The formation of the characteristic indanone structure of onitin from a flavanone intermediate is a key hypothetical step. It is proposed that an uncharacterized enzyme, tentatively named Onitin Synthase (ONS) , likely a type of oxidoreductase or isomerase, catalyzes the rearrangement of the flavanone C-ring to form the five-membered indanone ring of the onitin aglycone. The precise mechanism of this transformation requires experimental elucidation.
Final Glucosylation Step
The biosynthesis is completed by the attachment of a glucose moiety:
-
A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 2'-hydroxyl group of the onitin aglycone , yielding the final product, This compound .
The proposed biosynthetic pathway is visualized in the following diagram:
Hypothetical Quantitative Data
While specific quantitative data for the onitin biosynthesis pathway in Onychium japonicum is not yet available, research aimed at elucidating this pathway would generate data that could be summarized as follows:
Table 1: Putative Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) |
|---|---|---|---|---|
| OjPAL | L-Phenylalanine | Value | Value | Value |
| OjC4H | Cinnamic Acid | Value | Value | Value |
| Oj4CL | p-Coumaric Acid | Value | Value | Value |
| OjCHS | p-Coumaroyl-CoA, Malonyl-CoA | Value | Value | Value |
| OjCHI | Naringenin Chalcone | Value | Value | Value |
| OjONS | (2S)-Naringenin | Value | Value | Value |
| OjUGT | Onitin, UDP-Glucose | Value | Value | Value |
(Note: "Oj" denotes Onychium japonicum)
Table 2: Hypothetical Metabolite Concentrations in Onychium japonicum Tissues
| Metabolite | Leaf Tissue (µg/g FW) | Rhizome Tissue (µg/g FW) |
|---|---|---|
| L-Phenylalanine | Value | Value |
| p-Coumaric Acid | Value | Value |
| (2S)-Naringenin | Value | Value |
| Onitin | Value | Value |
| This compound | Value | Value |
(Note: FW denotes Fresh Weight)
Experimental Protocols for Pathway Elucidation
The validation of the proposed pathway requires a multi-faceted approach encompassing biochemical and molecular techniques.
Enzyme Extraction and Assays
A crucial step is to demonstrate the activity of the proposed enzymes in crude extracts and with purified proteins.
Protocol for Chalcone Synthase (CHS) Activity Assay:
-
Protein Extraction: Freeze fresh Onychium japonicum tissue in liquid nitrogen and grind to a fine powder. Extract the powder with an appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol) to stabilize the enzymes. Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.
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Enzyme Assay: The reaction mixture should contain the crude enzyme extract, p-coumaroyl-CoA, and [14C]-malonyl-CoA in a suitable buffer. The reaction is incubated at an optimal temperature (e.g., 30°C) and then stopped by the addition of acid.
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Product Detection: The product, naringenin chalcone, is extracted with an organic solvent (e.g., ethyl acetate) and quantified by liquid scintillation counting or by HPLC analysis.
A similar approach can be adapted for other enzymes in the pathway, using the respective substrates and analytical methods for product detection.
Identification of Intermediates by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying the proposed intermediates in plant extracts.
Protocol for Metabolite Profiling:
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Metabolite Extraction: Homogenize fresh plant tissue in a solvent mixture, typically aqueous methanol, to extract a broad range of metabolites.
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LC-MS Analysis: Separate the extracted metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
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Data Analysis: Analyze the eluent by mass spectrometry, operating in both positive and negative ion modes. Compare the retention times and mass spectra of the detected compounds with those of authentic standards of the proposed intermediates (e.g., p-coumaric acid, naringenin). For unknown intermediates like the onitin aglycone, high-resolution mass spectrometry can be used to determine the elemental composition, and tandem MS (MS/MS) can provide structural information.
Gene Discovery and Heterologous Expression
Identifying the genes encoding the biosynthetic enzymes is essential for confirming their function.
Protocol for Gene Identification and Functional Characterization:
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Transcriptome Sequencing: Extract RNA from Onychium japonicum tissues actively producing this compound and perform transcriptome sequencing (RNA-Seq).
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Candidate Gene Identification: Search the assembled transcriptome for sequences homologous to known flavonoid biosynthesis genes from other plant species (e.g., CHS, CHI, UGTs). For the putative onitin synthase, look for candidate genes (e.g., oxidoreductases) that are co-expressed with other flavonoid biosynthesis genes.
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Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an expression vector suitable for a host system like Escherichia coli or Saccharomyces cerevisiae.
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In Vitro Enzyme Assays: Express the recombinant proteins in the chosen host, purify them, and perform in vitro enzyme assays with the proposed substrates to confirm their catalytic activity. For example, the purified candidate UGT would be tested for its ability to convert onitin to this compound in the presence of UDP-glucose.
Conclusion and Future Directions
This technical guide provides a foundational hypothesis for the biosynthesis of this compound in Onychium japonicum. The proposed pathway, rooted in the general flavonoid biosynthesis framework, offers a clear roadmap for future research. The experimental protocols outlined herein will be instrumental in validating the proposed steps, identifying the specific enzymes involved, and quantifying the metabolic flux through the pathway. A thorough understanding of this biosynthetic route is a prerequisite for the metabolic engineering of microorganisms or the development of in vitro enzymatic systems for the sustainable production of onitin and its derivatives, paving the way for further investigation of their potential therapeutic applications.
Onitin 2'-O-glucoside: A Technical Overview of its Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin (B114287) 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside isolated from the fern Onychium japonicum. As a member of the diverse family of glycosides, its unique chemical structure, featuring a glucose moiety attached to the onitin aglycone, makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular formula, weight, and general protocols for the isolation and study of this compound, alongside a discussion of the potential biological activities based on related compounds.
Molecular Profile
A clear understanding of the fundamental physicochemical properties of Onitin 2'-O-glucoside is essential for any research endeavor. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | [1] |
| Molecular Weight | 410.5 g/mol | [1] |
| Class | Sesquiterpenoid Glycoside | [2] |
| Source | Onychium japonicum | [2] |
Experimental Protocols
General Isolation and Purification Workflow
Methodology Details:
-
Extraction: The dried and powdered plant material (Onychium japonicum) is typically subjected to exhaustive extraction with a polar solvent such as methanol at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds.
-
Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Glycosides, being polar in nature, are commonly enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is then subjected to multiple chromatographic steps for purification. This may involve open column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of other glycosides and compounds isolated from Onychium japonicum and related ferns, several potential areas of investigation are warranted.
Hypothesized Biological Activities:
-
Antibacterial Activity: Flavonoids and their glycosides are known to possess antibacterial properties. Their mechanisms of action can include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with signal transduction pathways.
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Anti-inflammatory Activity: Many flavonoids and sesquiterpenoids exhibit anti-inflammatory effects. This activity is often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
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Cytotoxic Activity: Some sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in anticancer research.
Potential Signaling Pathway Involvement:
While the specific signaling pathways modulated by this compound have not been elucidated, other glycosides have been shown to influence key cellular signaling cascades. For instance, some flavonoids and their glycosides are known to modulate the Nrf2/MAPK mediated HO-1 signaling cascade, which plays a crucial role in the cellular antioxidant response[3]. The diagram below illustrates a generalized representation of this pathway, which could be a potential area of investigation for this compound.
Conclusion
This compound presents an intriguing subject for natural product research. While its fundamental chemical properties are established, a significant opportunity exists to elucidate its biological activities and mechanisms of action. The methodologies and potential areas of investigation outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and other related sesquiterpenoid glycosides. Further studies are crucial to unlock the full pharmacological profile of this compound and its potential applications in drug development.
References
- 1. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Onitin 2'-O-glucoside: A Technical Overview of a Sesquiterpenoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside that has been identified from the herbs of Onychium japonicum.[1] As a member of the diverse family of terpenoid compounds, it holds potential interest for further investigation in various scientific and pharmaceutical domains. This technical guide provides a consolidated overview of the available chemical and physical data for this compound, outlines general experimental protocols for the isolation and characterization of similar natural products, and presents a logical workflow for its analysis.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This information is crucial for its identification, handling, and potential application in research and development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | PubChem |
| Molecular Weight | 410.5 g/mol | PubChem |
| IUPAC Name | 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | PubChem |
| CAS Number | 76947-60-9 | ChemicalBook |
| Source | Herbs of Onychium japonicum | ChemFaces |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of natural products. For this compound, a complete set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals.
Expected ¹H NMR Data Presentation (Hypothetical)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Glc-1' | ~4.5 | d | ~7.5 |
| ... | ... | ... | ... |
Expected ¹³C NMR Data Presentation (Hypothetical)
| Position | δ (ppm) |
| ... | ... |
| C=O | ~200 |
| Glc-1' | ~100 |
| ... | ... |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Expected Mass Spectrometry Data Presentation
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct |
| ESI-MS/MS | Positive | ... | Fragmentation pattern |
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and characterization of sesquiterpenoid glycosides from plant material. These protocols are provided as a guide and would need to be optimized for the specific case of this compound from Onychium japonicum.
Extraction and Isolation Workflow
The isolation of this compound from Onychium japonicum would typically follow a multi-step chromatographic process.
Caption: A generalized workflow for the extraction and isolation of this compound.
Spectroscopic Analysis Protocol
Once isolated, the pure compound would be subjected to spectroscopic analysis for structural elucidation.
-
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to assign all proton and carbon signals and establish connectivity.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire high-resolution mass spectra (HRMS) to determine the exact mass and molecular formula.
-
Perform tandem mass spectrometry (MS/MS) experiments to study the fragmentation pattern, which can provide structural information about the aglycone and the glycosidic bond.
-
Logical Relationship for Structural Elucidation
The process of determining the structure of a novel natural product like this compound involves the integration of data from various spectroscopic techniques.
Caption: The logical integration of spectroscopic data for structural elucidation.
Conclusion
This compound represents a specific molecular entity within the rich chemical diversity of Onychium japonicum. While its basic chemical properties are documented, a comprehensive understanding of its structure and potential bioactivity awaits the public availability of its detailed experimental spectroscopic data. The methodologies and workflows presented in this guide provide a framework for researchers and professionals in the field of natural product chemistry and drug development to approach the study of this and similar compounds. Further investigation is warranted to fully characterize this compound and explore its potential applications.
References
Onitin 2'-O-glucoside: A Review of Potential Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of Onitin 2'-O-glucoside. It is important to note that specific biological activity data for this isolated compound is limited in publicly available scientific literature. The information presented herein is largely based on the known activities of its source organism, Onychium japonicum, and related flavonoid glycosides. Further research is required to elucidate the specific pharmacological profile of this compound.
Introduction
This compound is a naturally occurring glycoside isolated from the fern Onychium japonicum, commonly known as Carrot Fern or Sichuan Lace.[1] While the chemical structure of this compound is known (Molecular Formula: C21H30O8), a thorough investigation into its specific biological activities and mechanisms of action has not been extensively reported in peer-reviewed literature.[2] This guide aims to consolidate the available information on the source plant and related compounds to infer the potential biological activities of this compound, thereby providing a foundation for future research and drug discovery efforts.
Potential Biological Activities Inferred from Onychium japonicum
Onychium japonicum has been a subject of phytochemical and pharmacological studies, revealing a range of bioactive compounds and associated biological activities. Organic extracts of the plant have demonstrated notable antibacterial properties against multidrug-resistant bacterial strains.[3] Furthermore, various compounds isolated from this fern, including other glucosides, have exhibited anti-inflammatory and cytotoxic effects.[3]
Antibacterial Activity of Onychium japonicum Extracts
Studies on different solvent extracts of Onychium japonicum have shown significant antibacterial activity against several pathogenic bacteria. This suggests that this compound, as a constituent of this plant, may contribute to this antibacterial effect.
| Bacterial Strain | Extract | Zone of Inhibition (mm) |
| Staphylococcus aureus | N-hexane | 20.33 ± 0.33 |
| Chloroform | 16.66 ± 0.33 | |
| Ethyl acetate | 15.00 ± 0.57 | |
| Methyl alcohol | 14.00 ± 0.57 | |
| Klebsiella pneumoniae | N-hexane | 16.66 ± 0.33 |
| Chloroform | 14.33 ± 0.33 | |
| Pseudomonas aeruginosa | N-hexane | 9.33 ± 4.66 |
| Chloroform | 8.33 ± 4.17 | |
| Ethyl acetate | 8.33 ± 4.17 |
Data extracted from a study on the phytochemical and antibacterial analyses of Onychium japonicum.[3]
Anti-inflammatory and Cytotoxic Potential
Research has indicated that other compounds isolated from Onychium japonicum possess anti-inflammatory and cytotoxic properties. For instance, two cyathane diterpene glucosides from the plant were found to have anti-inflammatory effects.[3] Additionally, a chalcone (B49325) derivative has demonstrated high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cell lines.[3] While these activities are not directly attributed to this compound, its presence in a plant with such a rich phytochemical profile suggests it may also possess similar biological activities.
Experimental Protocols: A General Framework
Detailed experimental protocols for the biological evaluation of this compound are not available. However, a general workflow for the isolation and screening of natural products from plants like Onychium japonicum can be outlined.
Potential Signaling Pathways
Given that many flavonoid glycosides exhibit anti-inflammatory properties, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates this generalized pathway.
Disclaimer: This diagram represents a common anti-inflammatory signaling pathway and has not been experimentally validated for this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product with potential biological activities, primarily inferred from studies on its source, Onychium japonicum. The antibacterial, anti-inflammatory, and cytotoxic activities observed in the plant's extracts and other isolated compounds provide a compelling rationale for the investigation of this compound.
Future research should focus on:
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Isolation and Purification: Developing efficient methods to obtain sufficient quantities of pure this compound for comprehensive biological screening.
-
In Vitro Bioassays: Systematically evaluating the antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities of the purified compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of disease.
A thorough investigation of this compound holds the promise of discovering a novel therapeutic agent with potential applications in infectious diseases, inflammation, and oncology.
References
Literature Review on Sesquiterpenoids from Onychium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Onychium, belonging to the fern family Pteridaceae, is recognized for its diverse array of secondary metabolites. While phytochemical investigations have confirmed the presence of a broad spectrum of compounds, including flavonoids, alkaloids, and various terpenoids, a comprehensive body of research specifically detailing the isolation and characterization of sesquiterpenoids from Onychium species remains notably limited in the currently accessible scientific literature. This technical guide aims to synthesize the available information regarding terpenoids in the Onychium genus, highlighting the current knowledge gaps and outlining the necessary experimental approaches for future research in this area. While quantitative data and specific experimental protocols for sesquiterpenoids are not available, this guide will provide a framework for their investigation, drawing upon established methodologies in natural product chemistry.
Introduction
Ferns, including those of the genus Onychium, represent a significant and historically underexplored source of novel bioactive compounds.[1] The Pteridaceae family, to which Onychium belongs, is known to produce a rich diversity of secondary metabolites, including tannins, saponins, cardiac glycosides, sterols, flavonoids, and terpenoids.[2] Sesquiterpenoids, a class of C15 terpenoids, are of particular interest to the pharmaceutical industry due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Qualitative phytochemical screenings of Onychium japonicum have confirmed the presence of terpenoids as a general class of compounds.[3] However, specific research focusing on the isolation, structural elucidation, and biological evaluation of sesquiterpenoids from any Onychium species is scarce. This guide will, therefore, focus on the potential for sesquiterpenoid discovery within this genus and provide the necessary theoretical and methodological framework to stimulate and guide future research.
Known Phytochemicals from Onychium Species
To date, phytochemical studies on the Onychium genus have primarily focused on other classes of compounds. For instance, various flavonoids, a new chalcone (B49325) named japonicone D, and several other phenolic compounds have been isolated from Onychium japonicum.[2] While these studies confirm the biosynthetic capability of the genus to produce a variety of secondary metabolites, they do not provide specific information on sesquiterpenoid constituents. The presence of the broader class of terpenoids suggests that the enzymatic machinery for sesquiterpenoid synthesis is likely present.[3]
General Methodology for the Isolation and Characterization of Sesquiterpenoids
The following sections outline the standard experimental protocols that would be employed in the investigation of sesquiterpenoids from Onychium species. These methodologies are based on established practices in natural product chemistry.
Plant Material Collection and Extraction
A generalized workflow for the initial processing of plant material is depicted below.
References
A Technical Guide to Onitin 2'-O-glucoside and its Aglycone Onitin for Drug Discovery Professionals
Abstract: This technical whitepaper provides a comprehensive overview of the natural phenolic sesquiterpenoid onitin (B114287) and its derivative, onitin 2'-O-glucoside. It is intended for researchers, scientists, and professionals in the field of drug development. This document collates available data on the chemical properties, known biological activities, and potential mechanisms of action of these compounds. It includes generalized experimental protocols for their isolation and synthesis, presents quantitative data in a structured format, and utilizes visualizations to depict experimental workflows and hypothetical signaling pathways. A significant gap in the scientific literature exists concerning the specific biological functions and mechanisms of this compound, highlighting a promising area for future research.
Introduction
Natural products remain a cornerstone of drug discovery, offering unparalleled structural diversity and biological activity.[1] Onitin, a phenolic sesquiterpenoid of the illudalane class, is one such compound that has garnered scientific interest.[1] First isolated from the fern Onychium auratum, it has since been identified in other species, including Onychium siliculosum and Equisetum arvense.[1] Its glycosidic form, this compound, is a related natural product isolated from Onychium japonicum.[2][3]
The aglycone, onitin, is recognized for its diverse biological profile, notably as a non-competitive histamine (B1213489) antagonist, a smooth muscle relaxant, and an antioxidant agent.[1][4] In contrast, this compound remains largely uncharacterized, presenting an opportunity for novel pharmacological investigation. This guide synthesizes the current knowledge on both molecules to support further research and development efforts.
Chemical and Physical Properties
Onitin and its 2'-O-glucoside share a core indanone nucleus but differ in the glycosylation at the ethyl side chain.[5][6] The addition of the glucose moiety significantly alters the molecule's physicochemical properties, such as molecular weight and polarity, which in turn can influence its bioavailability and biological activity. An aglycone is the compound remaining after the glycosyl group on a glycoside is substituted with a hydrogen atom.[7]
Table 1: Comparison of Chemical and Physical Properties
| Property | Onitin (Aglycone) | This compound | Reference(s) |
| Molecular Formula | C₁₅H₂₀O₃ | C₂₁H₃₀O₈ | [5][6] |
| Molecular Weight | 248.32 g/mol | 410.46 g/mol | [5][6] |
| IUPAC Name | 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | [5][6] |
| CAS Number | 53823-02-2 | 76947-60-9 | [5][6] |
| Natural Source(s) | Onychium siliculosum, Onychium auratum, Equisetum arvense | Onychium japonicum | [1][2][3][4] |
Biological Activity and Quantitative Data
The majority of reported biological activities are associated with onitin. Limited to no specific bioactivity data has been published for this compound. It is plausible that the glucoside may act as a prodrug, being hydrolyzed in vivo to release the active aglycone, or it may possess its own distinct biological profile.
Onitin
Onitin exhibits a range of pharmacological effects:
-
Histamine Antagonism: It acts as a non-competitive antagonist of histamine receptors.[1][4] This has been demonstrated in guinea-pig ileum and tracheal muscle preparations.[4]
-
Serotonin (B10506) Receptor Inhibition: It has been shown to inhibit both D and M subtypes of serotonin (5-HT) receptors.[1]
-
Smooth Muscle Relaxation: Onitin blocks the peristaltic reflex of the guinea-pig ileum and inhibits contractile responses induced by acetylcholine, potassium ions, and barium ions.[1]
-
Other Activities: Reports also suggest onitin possesses antioxidant, hepatoprotective, and leishmanicidal effects.[1]
This compound
Currently, there is a lack of published studies detailing the specific biological activities of this compound. The activity of glycosides can be lower than their aglycones in in-vitro assays, but this does not preclude in-vivo activity.[8]
Table 2: Quantitative Biological Data for Onitin
| Target/Assay | Activity Type | Concentration / Value | Organism/System | Reference(s) |
| Serotonin (5-HT) Receptors (D and M subtypes) | Inhibition | 1 x 10⁻⁴ M | Not Specified | [1] |
| Histamine Receptors | Non-competitive Antagonism | Not specified | Guinea-pig ileum & tracheal muscle | [1][4] |
| Peristaltic Reflex | Inhibition | Not specified | Guinea-pig ileum | [1] |
Note: The available quantitative data for onitin is limited. Further dose-response studies are required to establish key metrics such as IC₅₀ and Kᵢ values.
Postulated Signaling Pathways
No specific signaling pathways for onitin or its glucoside have been elucidated in the literature. However, based on its well-documented activity as a histamine antagonist, a hypothetical pathway can be proposed. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
A non-competitive antagonist like onitin would not compete with histamine at the orthosteric binding site but would likely bind to an allosteric site on the receptor, changing its conformation and preventing signal transduction even when histamine is bound.
Caption: Hypothetical pathway of Onitin as a non-competitive H1 receptor antagonist.
Experimental Protocols
Bioactivity-Guided Isolation from Plant Material
This protocol describes a typical workflow for isolating bioactive compounds like onitin and its glucoside from a plant source (e.g., Onychium species).
Caption: A general workflow for the bioactivity-guided isolation of natural products.
Methodology:
-
Preparation of Plant Material: Air-dried and powdered plant material (e.g., 500 g of Onychium japonicum leaves) is prepared.
-
Extraction: The powder is extracted exhaustively using a solvent system such as 70-80% aqueous methanol at room temperature with sonication for 30-60 minute intervals, repeated three times.[9] This method is effective for extracting glycosides and their aglycones.
-
Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH).
-
Bioactivity Screening: Each fraction is tested for the desired biological activity (e.g., histamine antagonism, antioxidant capacity). The most active fraction (e.g., the EtOAc fraction) is selected for further purification.
-
Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel or polyamide, eluting with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.
-
Further Bioassay and Purification: The sub-fractions are assayed again to identify those with the highest activity. Active sub-fractions are then purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Structure Elucidation: The purity of the isolated compounds is confirmed by analytical HPLC, and their structures are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).
Total Synthesis of Onitin (Generalized)
The total synthesis of onitin has been reported, providing a route to produce the compound without reliance on natural sources.[10] The following is a generalized protocol based on the key reactions mentioned in the literature.
Key Stages:
-
Intermediate Preparation: The synthesis begins with a suitably functionalized and dimethylated indanone, which serves as the key intermediate.[10]
-
Suzuki–Miyaura Cross-Coupling: An aryl bromide derivative of the indanone intermediate is coupled with a vinylboron species (e.g., potassium vinyltrifluoroborate) under palladium catalysis. This crucial step introduces the vinyl side chain required for the subsequent steps.[10]
-
Selective Oxidation: The newly introduced vinyl group is selectively oxidized to an aldehyde. This can be achieved via a Wacker oxidation or through a pinacol-pinacolone type rearrangement of an epoxide intermediate.[10]
-
Demethylation and Reduction: A demethylation step is performed on the aldehyde, followed by a chemoselective reduction of the aldehyde and keto groups to furnish the final onitin molecule.[10]
Note: This protocol is a high-level summary. The successful execution requires precise control of reaction conditions, reagents, and purification steps, which must be optimized at each stage.
Conclusion and Future Directions
Onitin is a natural product with a well-defined, albeit modestly explored, profile of biological activities, primarily as a non-competitive histamine antagonist. In stark contrast, its glycoside, this compound, represents a significant knowledge gap in the field of pharmacognosy and drug discovery.
This technical guide highlights the urgent need for further research, particularly in the following areas:
-
Biological Screening of this compound: A comprehensive screening program should be initiated to determine the bioactivity of the glycoside.
-
Quantitative Studies: Detailed dose-response studies are required to determine the potency (IC₅₀/EC₅₀) of onitin against a wider range of targets.
-
Mechanism of Action: Elucidation of the precise molecular interactions and signaling pathways modulated by onitin is critical.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profiles of both onitin and its glucoside need to be established to understand their potential as therapeutic agents.
The structural framework of onitin provides a promising scaffold for medicinal chemistry efforts, and a deeper understanding of both the aglycone and its natural glucoside is essential for unlocking their full therapeutic potential.
References
- 1. Onitin | 53823-02-2 | Benchchem [benchchem.com]
- 2. This compound | 76947-60-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Onitin | C15H20O3 | CID 3085044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aglycone - Wikipedia [en.wikipedia.org]
- 8. Biological Activity of O-β-d-Glucopyranosylzeatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Onitin 2'-O-glucoside: A Comprehensive Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onitin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, stands as a noteworthy natural product with potential applications in various fields of research. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of this compound. It includes a summary of the pioneering isolation and structure elucidation studies, detailed experimental protocols derived from analogous natural product research, and a discussion of its known and potential biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Natural products have historically been a rich source of novel chemical entities with diverse biological activities, leading to the development of numerous therapeutic agents. Ferns, belonging to the Pteridophyta division, are a group of ancient vascular plants known to produce a variety of secondary metabolites, including terpenoids, flavonoids, and alkaloids. Among these, sesquiterpenoids represent a large and structurally diverse class of compounds with a wide range of biological properties. This compound is a sesquiterpenoid glycoside first isolated from the fronds of the East Asian fern Onychium japonicum (Thunb.) Kunze. This guide delves into the scientific journey of this molecule, from its initial discovery to its characterization and potential for future research.
Discovery and History
The discovery of this compound is credited to a team of Japanese and Taiwanese researchers: Toshiko Satake, Takao Murakami, Yasuhisa Saiki, and Chiu-Ming Chen. Their seminal work, published in 1980 in the Chemical & Pharmaceutical Bulletin, detailed the phytochemical investigation of Onychium japonicum collected in Taiwan. This research marked the first instance of the isolation and characterization of this particular sesquiterpenoid glycoside. Their work laid the foundation for all subsequent interest in the compound.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C₂₁H₃₀O₈. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | PubChem |
| Molecular Weight | 410.46 g/mol | MedchemExpress.com[1] |
| CAS Number | 76947-60-9 | ChemicalBook[2] |
| Appearance | White to off-white solid | (Inferred from typical pure natural products) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. | ChemicalBook[2] |
| Chemical Class | Sesquiterpenoid Glycoside | MedchemExpress.com[1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and structure elucidation of this compound, based on the original discovery and standard practices in natural product chemistry.
Isolation of this compound from Onychium japonicum
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The general workflow is depicted in the diagram below.
Detailed Protocol:
-
Plant Material Collection and Preparation: Fronds of Onychium japonicum are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate or n-butanol fraction, which is likely to contain the glycoside, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques.
Spectroscopic Data:
While the original publication contains the definitive spectral data, Table 2 summarizes the expected spectroscopic features based on the known structure.
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to the sesquiterpenoid aglycone (methyl groups, olefinic protons, etc.) and the glucose moiety (anomeric proton, sugar protons). |
| ¹³C-NMR | Resonances for all 21 carbons, including those of the aglycone and the six carbons of the glucose unit. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₂₁H₃₀O₈. |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) functional groups. |
Table 2: Expected Spectroscopic Data for this compound
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and signaling pathways of pure this compound. However, based on the activities of structurally related sesquiterpenoid glycosides from ferns and other plants, several potential areas of pharmacological interest can be proposed.
Many sesquiterpenoids isolated from ferns have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The glycosylation of these molecules can significantly impact their bioavailability and mechanism of action.
Further research is warranted to investigate the specific pharmacological properties of this compound and to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a structurally interesting sesquiterpenoid glycoside whose discovery has contributed to the chemical knowledge of the fern Onychium japonicum. While its biological activities remain largely unexplored, its chemical nature suggests potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a foundational resource for researchers interested in pursuing further studies on this and related natural products. The detailed protocols and compiled data herein are intended to facilitate future research endeavors.
References
Methodological & Application
Application Note: Quantification of Onitin 2'-O-glucoside using HPLC-UV
Introduction
Onitin 2'-O-glucoside is a sesquiterpenoid glycoside that has been isolated from the fern Onychium japonicum.[1] As interest in natural products for drug development and scientific research continues to grow, robust analytical methods for the quantification of such compounds are essential. This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound in plant extracts and purified samples. The proposed method is based on reversed-phase chromatography, which is a standard and reliable technique for the separation of moderately polar compounds like glycosides.
Principle
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (in this case, a C18 column) and a liquid mobile phase. For the quantification of this compound, a reversed-phase HPLC method is employed. The sample is injected into the HPLC system, and the components are separated on a C18 column using a gradient elution of water and acetonitrile. The separated this compound is then detected by a UV detector at a wavelength selected for its optimal absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental
Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid (analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Note: The UV detection wavelength of 254 nm is proposed based on the UV absorbance of the related compound 1-indanone, which is a core structural component of Onitin.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Onychium japonicum)
-
Drying and Grinding: Dry the fronds of Onychium japonicum at 40°C until a constant weight is achieved. Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 70% ethanol (B145695) and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Sample Solution: Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation (Hypothetical Data)
A hypothetical validation of the method was performed to assess its linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Calibration Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Data Presentation
Table 1: Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time | 15.2 ± 0.2 min |
| Linearity (R²) | 0.9995 |
| Linear Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
| Intra-day Precision (RSD%) | 1.2% |
| Inter-day Precision (RSD%) | 1.8% |
| Recovery (%) | 99.5% ± 1.5% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC-UV system components.
References
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Onitin 2'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Onitin 2'-O-glucoside. The protocol outlines a straightforward sample preparation technique, optimized chromatographic separation, and precise mass spectrometric parameters for reliable analysis in complex matrices. The described methodology is ideal for pharmacokinetic studies, natural product quantification, and various stages of drug discovery and development.
Introduction
This compound is a glycosylated form of Onitin, a compound of interest in various research fields. Accurate and sensitive detection of this molecule is crucial for understanding its biological activity, metabolic fate, and potential therapeutic applications. LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of such compounds in complex biological samples. This document provides a detailed protocol to enable researchers to implement a robust analytical method for this compound.
Experimental Protocol
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. The primary product ion corresponds to the aglycone (Onitin) following the neutral loss of the glucose moiety. The molecular formula for this compound is C21H30O8, with an exact mass of 410.19 Da[1].
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) | this compound | 411.2 | 249.1 | 100 | 20 |
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the LC-MS/MS method for this compound, based on typical performance for similar flavonoid glycosides.
| Parameter | Expected Value |
| MRM Transition (Q1/Q3) | 411.2 / 249.1 |
| Retention Time (RT) | ~ 6.5 min |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (RE%) | ± 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Caption: Fragmentation of this compound in the mass spectrometer.
Conclusion
The LC-MS/MS protocol presented in this application note provides a selective, sensitive, and reliable method for the quantification of this compound. The detailed experimental conditions and expected performance characteristics offer a solid foundation for researchers to implement this assay in their laboratories. This method is well-suited for a variety of applications in pharmacology, natural product chemistry, and drug development.
References
Application Notes and Protocols for the Structural Elucdiation of Onitin 2'-O-glucoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin 2'-O-glucoside is a sesquiterpenoid glycoside first isolated from the herb Onychium japonicum.[1][2] As a member of the diverse family of natural products, its complete and unambiguous structural characterization is a prerequisite for any further investigation into its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the comprehensive structural elucidation of such complex molecules in solution.[3][4] It provides detailed information about the carbon skeleton, proton environments, stereochemistry, and the nature of glycosidic linkages.
This document provides a detailed protocol for the acquisition and interpretation of a suite of NMR experiments for the structural elucidation of this compound. It is intended to guide researchers through the process of sample preparation, data acquisition, and spectral analysis. While published NMR data for this specific compound is scarce, this note utilizes a hypothetical, yet structurally consistent, dataset to illustrate the elucidation process.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation experiments. The general workflow is outlined below.
Experimental Protocols
1. Sample Preparation
-
Isolation and Purity: Isolate this compound to a purity of >95% using standard chromatographic techniques such as HPLC.
-
Sample Quantity: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Pyridine-d₅ is an excellent choice for complex glycosides as it minimizes peak broadening from hydrogen bonding and provides good signal dispersion.[5] Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6][7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal resolution and sensitivity.[8]
2.1. 1D ¹H NMR
-
Purpose: To observe all proton signals and their multiplicities, providing initial information on the types of protons present.
-
Pulse Sequence: zg30 or zgpr (with water suppression if needed).
-
Spectral Width (SWH): 12-15 ppm.
-
Acquisition Time (AQ): 2.5 - 3.0 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 16 - 64.
2.2. 1D ¹³C NMR
-
Purpose: To identify all unique carbon signals and provide a carbon count.
-
Pulse Sequence: zgpg30 (proton-decoupled).
-
Spectral Width (SWH): 220 - 240 ppm.
-
Acquisition Time (AQ): 1.0 - 1.5 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 1024 - 4096 (due to the low natural abundance of ¹³C).
2.3. DEPT-135 and DEPT-90
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH/CH₃ signals with positive phase and CH₂ signals with negative phase. DEPT-90 shows only CH signals.
-
Pulse Sequence: Standard DEPT pulse programs.
-
Parameters: Use standard parameters provided by the spectrometer software.
2.4. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[9] This is crucial for identifying spin systems within the molecule.
-
Pulse Sequence: cosygpmfph.
-
Data Points (F2 x F1): 2048 x 256.
-
Number of Scans (NS): 2 - 4 per increment.
2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify all protons directly attached to a carbon atom (¹JCH).[10] This experiment correlates proton signals with their corresponding carbon signals.
-
Pulse Sequence: hsqcedetgpsisp2.2.
-
Spectral Width (F2 x F1): 12 ppm x 220 ppm.
-
Data Points (F2 x F1): 2048 x 256.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[10] This is essential for connecting different spin systems and determining the glycosidic linkage point.
-
Pulse Sequence: hmbcgplpndqf.
-
Spectral Width (F2 x F1): 12 ppm x 220 ppm.
-
Data Points (F2 x F1): 2048 x 256.
-
Long-Range Coupling Delay: Optimized for 8 Hz.
Data Presentation and Interpretation
Disclaimer: The following NMR data is hypothetical and generated for illustrative purposes based on the known chemical structure of this compound and typical values for similar compounds. It serves as a guide for the interpretation of experimentally acquired data.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Onitin (Aglycone) | ||||
| 2-CH₃a | 1.25 | s | ||
| 2-CH₃b | 1.28 | s | ||
| 3-H₂ | 2.80 | s | ||
| 5-CH₃ | 2.25 | s | ||
| 7-CH₃ | 2.40 | s | ||
| 8-OH | 9.50 | s | Phenolic OH | |
| 1'-H₂ | 4.15 | t | 6.5 | -O-CH₂ -CH₂-Ar |
| 2'-H₂ | 3.10 | t | 6.5 | -O-CH₂-CH₂ -Ar |
| Glucose Moiety | ||||
| 1''-H | 4.95 | d | 7.8 | Anomeric H |
| 2''-H | 3.95 | t | 8.0 | |
| 3''-H | 4.10 | t | 8.5 | |
| 4''-H | 4.12 | t | 8.5 | |
| 5''-H | 3.85 | m | ||
| 6''-Ha | 4.35 | dd | 12.0, 5.5 | |
| 6''-Hb | 4.25 | dd | 12.0, 2.5 |
Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (125 MHz, Pyridine-d₅)
| Position | δ (ppm) | DEPT-135 | Assignment |
| Onitin (Aglycone) | |||
| 1 | 205.5 | C | C=O |
| 2 | 48.2 | C | Quaternary C |
| 2-CH₃a | 25.1 | CH₃ | |
| 2-CH₃b | 25.5 | CH₃ | |
| 3 | 40.1 | CH₂ | |
| 3a | 135.0 | C | |
| 4 | 128.5 | C | |
| 5 | 130.0 | C | |
| 5-CH₃ | 12.5 | CH₃ | |
| 6 | 138.0 | C | |
| 7 | 155.0 | C | |
| 7-CH₃ | 15.8 | CH₃ | |
| 7a | 160.2 | C | C-OH |
| 1' | 68.5 | CH₂ | -O-CH₂ -CH₂-Ar |
| 2' | 30.2 | CH₂ | -O-CH₂-CH₂ -Ar |
| Glucose Moiety | |||
| 1'' | 104.5 | CH | Anomeric C |
| 2'' | 75.2 | CH | |
| 3'' | 78.0 | CH | |
| 4'' | 71.5 | CH | |
| 5'' | 78.2 | CH | |
| 6'' | 62.8 | CH₂ |
Table 3: Key 2D NMR Correlations (COSY & HMBC) for Structural Elucidation
| From Proton (δ ppm) | COSY Correlations with (δ ppm) | HMBC Correlations with Carbon (δ ppm) |
| 1'-H₂ (4.15) | 2'-H₂ (3.10), 1''-H (4.95) | 2' (30.2), 6 (138.0), 1'' (104.5) |
| 2'-H₂ (3.10) | 1'-H₂ (4.15) | 1' (68.5), 5 (130.0), 7 (155.0) |
| 5-CH₃ (2.25) | - | 4 (128.5), 5 (130.0), 6 (138.0) |
| 7-CH₃ (2.40) | - | 6 (138.0), 7 (155.0), 7a (160.2) |
| 1''-H (4.95) | 2''-H (3.95) | 1' (68.5), 2'' (75.2), 3'' (78.0), 5'' (78.2) |
| 2''-H (3.95) | 1''-H (4.95), 3''-H (4.10) | 1'' (104.5), 3'' (78.0) |
| 6''-Ha/Hb (4.35/4.25) | 5''-H (3.85) | 4'' (71.5), 5'' (78.2) |
Visualization of Key NMR Correlations
The following diagrams illustrate the key through-bond correlations that are essential for assembling the final structure of this compound.
Structural Assignment Summary
-
Aglycone Structure: The ¹H and ¹³C NMR spectra indicate the presence of four methyl singlets, an aromatic system, a ketone carbonyl (δc ~205.5 ppm), and a quaternary carbon-bearing two methyl groups, characteristic of the indenone core of Onitin. Long-range HMBC correlations from the methyl protons (5-CH₃, 7-CH₃) to the aromatic and quaternary carbons confirm the substitution pattern of the aglycone.
-
Sugar Identification: The ¹H NMR spectrum shows a characteristic anomeric proton signal at δ 4.95 ppm with a large coupling constant (J = 7.8 Hz), indicative of a β-anomeric configuration. The COSY spectrum reveals the complete spin system from H-1'' to H-6'', and the chemical shifts in the ¹³C spectrum are consistent with a glucose moiety.
-
Glycosidic Linkage: The most critical correlation for connecting the two moieties is observed in the HMBC spectrum. A clear correlation between the anomeric proton of the glucose (H-1'', δ 4.95) and the C-1' carbon of the ethyl linker (δc 68.5) unambiguously establishes the O-glycosidic bond at this position. Furthermore, a correlation from the H-1' protons to the C-6 of the aromatic ring confirms the attachment point of the glycosidic side chain to the aglycone.
By systematically analyzing the 1D and 2D NMR data as outlined, the complete chemical structure of this compound can be unequivocally determined. This detailed structural information is fundamental for advancing the study of this natural product in the context of drug discovery and development.
References
- 1. D-glucose(2280-44-6) 1H NMR [m.chemicalbook.com]
- 2. Ptaquiloside - Wikipedia [en.wikipedia.org]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Cell-Based Assays for Determining the Anti-inflammatory Effects of Onitin 2'-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases. The search for novel anti-inflammatory compounds is a significant area of drug discovery. Onitin 2'-O-glucoside, a natural product, has been identified as a potential anti-inflammatory agent.[1] This document provides detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on cell viability, inflammatory mediators, and key signaling pathways.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory potential of this compound involves initial cytotoxicity screening, followed by quantification of key inflammatory markers and investigation of underlying molecular mechanisms in a stimulated cell model, such as lipopolysaccharide (LPS)-activated macrophages.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.9 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.7 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.4 ± 4.8 |
| 100 | 62.7 ± 6.3 |
SD: Standard Deviation
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (Untreated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + Onitin (10 µM) | 18.3 ± 1.5 | 28.0 |
| LPS + Onitin (25 µM) | 11.7 ± 1.2 | 53.9 |
| LPS + Onitin (50 µM) | 6.8 ± 0.9 | 73.2 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Untreated) | 55 ± 8 | 32 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 1240 ± 98 | 980 ± 75 | 450 ± 42 |
| LPS + Onitin (10 µM) | 910 ± 72 | 750 ± 61 | 340 ± 35 |
| LPS + Onitin (25 µM) | 550 ± 49 | 460 ± 40 | 210 ± 22 |
| LPS + Onitin (50 µM) | 280 ± 31 | 210 ± 25 | 95 ± 11 |
Key Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound to establish a non-toxic working concentration range.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or vehicle control.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of inflammatory response.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine nitrite concentrations by comparison with a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.[2][3][4]
-
Protocol:
-
Collect the cell culture supernatant from the same experiment described in the Griess Assay protocol.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Briefly, standards and samples are added to antibody-coated plates.
-
After incubation and washing, a biotinylated detection antibody is added.
-
Following another incubation and wash, a streptavidin-HRP conjugate is added.
-
A substrate solution is then added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Analysis of Inflammatory Signaling Pathways (Western Blot)
Western blotting can be used to assess the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.[5] The activation of these pathways is often determined by the phosphorylation status of key proteins or the nuclear translocation of transcription factors like NF-κB p65.[6][7][8]
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) suitable for observing protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK
-
β-actin or GAPDH (as loading controls)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway Diagrams
The anti-inflammatory activity of many natural compounds is mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-inflammatory properties of this compound. By systematically assessing its effects on cell viability, the production of key inflammatory mediators like NO, TNF-α, IL-6, and IL-1β, and its influence on the NF-κB and MAPK signaling pathways, researchers can build a comprehensive profile of its therapeutic potential. The data presented herein are illustrative and should be confirmed through rigorous experimentation. These assays serve as a foundational platform for further preclinical development of this compound as a novel anti-inflammatory agent.
References
- 1. Onitin | 53823-02-2 | Benchchem [benchchem.com]
- 2. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 8. Anti-inflammation Activity Evaluation of Apigenin-O-Glycosides and Apigenin-C-Glycosides [agris.fao.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of Onitin 2'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin is a naturally occurring phenolic sesquiterpenoid first isolated from the fern Onychium auratum.[1] It has garnered scientific interest due to its diverse biological activities, including acting as a non-competitive histamine (B1213489) antagonist and a smooth muscle relaxant.[1][2] In its natural form, Onitin is often found as a glycoside, specifically Onitin 2'-O-glucoside.[3][4][5][6] For many phenolic compounds, the aglycone form (the molecule without the sugar moiety) is more biologically active and readily absorbed. Therefore, the hydrolysis of this compound to its aglycone, Onitin, is a critical step for further pharmacological studies and drug development.
Enzymatic hydrolysis is a preferred method for this conversion over chemical methods like acid hydrolysis. It offers high specificity, avoiding the degradation of the target molecule, and proceeds under mild conditions, preserving the structural integrity of the aglycone.[7] This document provides a detailed protocol for the enzymatic hydrolysis of this compound using β-glucosidase, a common enzyme for cleaving β-glucosidic bonds.
Data Presentation
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Trichoderma reesei | p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | 5.0 | 70 | [7] |
| Trichoderma reesei | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | 5.0 | 70 | [7] |
| Aspergillus niger | p-nitrophenyl β-D-glucopyranoside | - | - | 4.8 | 60 | [8] |
| White Rot Fungi (A. auricula) | p-nitrophenyl-β-D-glucopyranoside | 0.00047 | - | - | - | [9] |
| Maize (Zea mays) | tZOG (a cytokinin glucoside) | - | - | 5.5 | 37 | [10] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) is the rate of the reaction when the enzyme is saturated with the substrate.
Experimental Protocols
General Protocol for the Enzymatic Hydrolysis of this compound
This protocol is a generalized method adapted from established procedures for the hydrolysis of flavonoid and terpenoid glycosides.[5][11] Optimization of specific parameters (e.g., enzyme concentration, temperature, pH, and incubation time) is recommended for achieving maximum yield.
Materials:
-
This compound
-
β-glucosidase (from a commercial source, e.g., from almonds or Aspergillus niger)
-
Citrate-phosphate buffer (or another suitable buffer system) at the optimal pH for the chosen enzyme (typically pH 4.5-6.0)
-
Methanol (B129727) or another suitable organic solvent for dissolving the substrate and product
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a minimal amount of methanol or another suitable solvent.
-
From the stock solution, prepare a working solution of the desired concentration (e.g., 1 mg/mL) in the appropriate buffer. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.
-
-
Enzyme Preparation:
-
Prepare a stock solution of β-glucosidase in the same buffer as the substrate. The optimal concentration will need to be determined empirically.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the β-glucosidase solution. A typical starting ratio would be 1:1 (v/v).
-
Include a negative control with the substrate and buffer but without the enzyme to check for non-enzymatic hydrolysis.
-
Incubate the reaction mixture at the optimal temperature for the chosen β-glucosidase (e.g., 37°C or 50°C) for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours to create a time course).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a cold organic solvent like methanol or by heating the mixture to denature the enzyme.
-
-
Product Extraction:
-
Add an equal volume of ethyl acetate to the terminated reaction mixture.
-
Vortex thoroughly for 1-2 minutes to extract the aglycone (Onitin) into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer containing the Onitin.
-
Repeat the extraction process on the aqueous layer to maximize the yield.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of this compound to Onitin. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing a small amount of formic acid).
-
Compare the peak areas of the substrate and product to authentic standards to determine the reaction yield.
-
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic hydrolysis of this compound.
Signaling Pathway of Onitin's Aglycone
Onitin has been identified as a non-competitive antagonist of the histamine H1 receptor.[1][2] The diagram below illustrates the histamine H1 receptor signaling pathway, which Onitin's aglycone inhibits.
Caption: Onitin's inhibitory action on the Histamine H1 receptor pathway.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Exploring the diversity of β-glucosidase: Classification, catalytic mechanism, molecular characteristics, kinetic models, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Thioglucoside Substrates for β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 10. An automated method to evaluate the enzyme kinetics of β‐glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maicas.com [maicas.com]
Application Notes and Protocols: Onitin 2'-O-glucoside in Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin 2'-O-glucoside is a sesquiterpenoid glycoside isolated from the fern Onychium japonicum.[1][2] As a constituent of a plant with traditional medicinal uses, this natural product holds potential for discovery in various therapeutic areas. Natural product libraries are a cornerstone of drug discovery, offering vast chemical diversity for screening against a multitude of biological targets. This document provides detailed application notes and protocols for the inclusion and investigation of this compound in such libraries, focusing on its potential biological activities and methodologies for screening and mechanism of action studies. While specific biological data for this compound is still emerging, this guide offers a framework for its systematic evaluation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | [3] |
| Molecular Weight | 410.5 g/mol | [3] |
| CAS Number | 76947-60-9 | [3] |
| Source | Onychium japonicum | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Potential Applications in Natural Product Libraries
Based on the biological activities reported for extracts of Onychium japonicum and related compounds, this compound is a candidate for screening in the following therapeutic areas:
-
Antimicrobial Discovery: Organic extracts of Onychium japonicum have demonstrated antibacterial activity against various strains.[4] this compound, as a component of this extract, warrants investigation for its potential contribution to these effects.
-
Anti-inflammatory Research: Other compounds isolated from Onychium japonicum, such as rotundic acid, have shown anti-inflammatory properties by inhibiting NF-κB translocation.[5] This suggests that this compound could also possess anti-inflammatory activity.
-
Anticancer Screening: The plant source, Onychium japonicum, has been noted for its potential cytotoxic and anticancer activities, attributed to its rich phytochemical content including alkaloids and flavonoids.[4] Therefore, screening this compound for cytotoxic effects against various cancer cell lines is a logical step.
Experimental Protocols
Preparation of Stock Solutions
For high-throughput screening (HTS), proper preparation of stock solutions is critical.
Protocol:
-
Reconstitution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Aliquoting: Prepare single-use aliquots of the 10 mM stock solution to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final screening concentrations.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Serial Dilution: Add 50 µL of the this compound working solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include positive controls (bacteria and broth, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cell lines (e.g., cancer cell lines like HeLa or normal cell lines like HEK293).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This assay investigates the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), and incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability. Determine the IC₅₀ value for the inhibition of NF-κB activation.
Data Presentation
All quantitative data from the screening assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined |
| Bacillus subtilis | Data to be determined |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| HEK293 (Normal Kidney) | Data to be determined |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Stimulus | IC₅₀ (µM) |
| NF-κB Reporter Assay | TNF-α | Data to be determined |
| Nitric Oxide Production | LPS | Data to be determined |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified NF-κB signaling pathway, a potential target for this compound based on related compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening a natural product like this compound.
Caption: General workflow for the screening and evaluation of this compound.
Conclusion
This compound represents an intriguing, yet understudied, natural product with potential applications in antimicrobial, anti-inflammatory, and anticancer drug discovery. Its inclusion in natural product libraries for systematic screening is highly encouraged. The protocols and workflows outlined in this document provide a robust framework for researchers to begin to unravel the therapeutic potential of this compound. Further investigation is necessary to fully characterize its biological activity and mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Onitin 2'-O-glucoside Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction yield of Onitin 2'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a sesquiterpenoid glycoside.[1][2] It has been identified and isolated from the herbs of Onychium japonicum.[2][3] Its chemical formula is C21H30O8.[1]
Q2: What are the general principles for extracting this compound?
A2: As a glycoside, this compound is moderately polar. The extraction strategy involves using a polar solvent to solubilize the compound from the dried and powdered plant material. Subsequent purification steps are then required to remove impurities like lipids, pigments, and other secondary metabolites. Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) are often employed to increase efficiency.[4][5]
Q3: Which solvents are suitable for extracting this compound?
A3: this compound is reported to be soluble in several organic solvents, including Methanol (B129727), Ethanol (B145695), Ethyl Acetate (B1210297), and DMSO.[2][3] For plant extraction, aqueous hydroalcoholic solutions (e.g., 70-80% methanol or ethanol in water) are typically highly effective for glycosides as they balance polarity to efficiently extract the target compound while minimizing the extraction of highly nonpolar or highly polar impurities.[6][7][8]
Q4: What key factors critically influence the extraction yield?
A4: The final yield is influenced by several factors:
-
Raw Material Quality: The concentration of the target compound can vary based on the plant's age, harvest time, and storage conditions.[9][10]
-
Particle Size: Finely grinding the plant material increases the surface area for solvent penetration, which is crucial for efficient extraction.[9]
-
Solvent Choice: The polarity of the solvent must be matched to the target compound.[11]
-
Extraction Parameters: Temperature, time, and the solvent-to-solid ratio must be optimized for the chosen extraction method.[10][11]
-
Compound Stability: Glycosides can be susceptible to degradation from excessive heat or unfavorable pH conditions during extraction.[5][11]
Troubleshooting Guide for Low Extraction Yield
This guide provides a systematic approach to identifying and resolving common causes of low yield.
Problem 1: Low concentration of this compound in the crude extract.
| Possible Cause | Recommended Solution |
| Poor Quality Raw Material | Verify the botanical identity of the plant material (Onychium japonicum). Ensure it was harvested at the optimal time and properly dried and stored in a cool, dark place to prevent degradation of secondary metabolites.[9][10] |
| Inefficient Initial Extraction | Particle Size: Ensure the plant material is ground to a fine, uniform powder (e.g., 0.5-1.0 mm).[9] Solvent Optimization: The solvent may not be optimal. Test different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 90%). 70-80% methanol is often a good starting point for glycosides.[8] Parameter Optimization: Optimize the solvent-to-solid ratio, temperature, and time. For UAE, start with a ratio of 30:1 mL/g, a temperature of 50-60°C, and a time of 30-40 minutes.[12] Repeat Extractions: A single extraction is often incomplete. Perform the extraction 2-3 times on the same plant material and pool the extracts to maximize recovery.[8][13] |
| Degradation of Compound | Glycosidic bonds can be sensitive to high temperatures. If using methods like Soxhlet or heating, ensure the temperature does not exceed 60°C to prevent potential thermal degradation.[11] Avoid strongly acidic or basic conditions during extraction unless hydrolysis is intended. |
Problem 2: Significant loss of compound during solvent partitioning/purification.
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | During liquid-liquid partitioning (e.g., with n-hexane to remove lipids), ensure the polarity of the solvents is appropriate. This compound, being a polar glycoside, should remain in the more polar phase (e.g., methanol/water), while nonpolar impurities move to the hexane (B92381) phase.[11] |
| Emulsion Formation | Emulsions can form at the solvent interface, trapping the target compound. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.[11] |
| Compound Precipitation | When preparing the extract for chromatography, the compound may precipitate if loaded onto the column in a solvent in which it is not fully soluble. Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading.[10] |
| Poor Chromatographic Separation | Co-elution with impurities can lead to loss of pure fractions. Optimize the chromatographic method by testing different stationary phases (e.g., C18, silica (B1680970) gel) and developing a shallow solvent gradient to improve resolution.[11] Use Thin Layer Chromatography (TLC) to monitor fractions before combining them. |
Data Presentation: Optimized Extraction Parameters
While specific data for this compound is limited, the following tables summarize optimized parameters from studies on similar compounds (flavonoid glycosides) using Ultrasound-Assisted Extraction (UAE), providing a strong starting point for optimization.
Table 1: Comparison of Optimized UAE Parameters for Flavonoid Glycosides
| Plant Source | Optimal Ethanol Conc. | Liquid-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Reference |
| Sophora japonica | 63.6% | 31.3 | 60 | 54.7 | [14] |
| Ficus carica | 70% | 30 | 70 | 25 | [12] |
| Alfalfa | 52.1% | 57.2 | 62.3 | 57.1 | [4] |
| Ginkgo Leaves | N/A (Ethanol used) | N/A | 39.3 | 21.7 (ultrasonic) | [15] |
Table 2: Example Yields of Flavonoids/Glycosides with Optimized Methods
| Plant Source | Method | Compound/Class | Yield | Reference |
| Ficus carica | UAE | Total Flavonoids | 27.38 mg/g | [12] |
| Sophora japonica | UAE | Total Flavonoids | 48.40% (efficiency) | [14] |
| Ginkgo Leaves | UAE | Flavonoid Purity | 40.62 mg/g | [15] |
| Ginkgo biloba | UADES | Flavonol Glycosides | 5.60 mg/g | [16] |
| Ultrasound-Assisted Deep Eutectic Solvent Extraction |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general procedure based on optimized methods for similar glycosides.[4][12]
-
Preparation of Plant Material:
-
Dry the aerial parts of Onychium japonicum at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh approximately 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add the extraction solvent (e.g., 300 mL of 70% aqueous methanol, for a 30:1 ratio).
-
Place the flask in an ultrasonic water bath.
-
Set the extraction parameters. Based on literature for similar compounds, a starting point is:
-
Temperature: 60°C
-
Time: 40 minutes
-
Ultrasonic Power: 300 W
-
-
-
Solvent Removal:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
If performing repeat extractions, add fresh solvent to the plant residue and repeat step 2. Pool the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Storage:
-
Store the dried crude extract at -20°C until further purification.
-
Protocol 2: General Purification Workflow
-
Degreasing (Solvent Partitioning):
-
Redissolve the crude extract in a 90% methanol-water solution.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate.
-
Drain the lower methanolic layer (containing the polar glycosides). Discard the upper n-hexane layer (containing lipids and nonpolar compounds).
-
Repeat the hexane wash 2-3 times to ensure complete removal of nonpolar impurities.[11]
-
Evaporate the methanol from the polar fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar solvent (e.g., chloroform (B151607) or hexane/ethyl acetate mixture) as the slurry and initial mobile phase.
-
Dissolve the dried, degreased extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column using a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol, or starting with a hexane/ethyl acetate mixture and increasing the proportion of ethyl acetate followed by methanol).[10]
-
Collect fractions and monitor them by TLC using an appropriate solvent system and visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid stain).
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Visualizations
Caption: General experimental workflow for extraction and purification.
Caption: Troubleshooting decision tree for diagnosing low extraction yield.
Caption: Simplified pathway of glycoside biosynthesis.
References
- 1. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 76947-60-9 [chemicalbook.com]
- 3. This compound | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves [manu61.magtech.com.cn]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of flavonoid glycosides, including Onitin 2'-O-glucoside and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting section is designed to provide direct answers to common problems you may face during the HPLC analysis of flavonoid glycosides.
Q1: I am observing poor resolution between this compound and a closely related impurity. How can I improve the separation?
A1: Poor resolution between closely related compounds is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Adjust the Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity. Acetonitrile is often preferred for flavonoid separation.[1] A shallow gradient, where the percentage of the organic solvent is increased slowly, can effectively separate closely eluting peaks.
-
Modify the Mobile Phase pH: The pH of the mobile phase affects the ionization of phenolic hydroxyl groups on flavonoids.[2][3] Adding a small amount of acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution.[2][4] For acidic compounds, maintaining a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure a single, non-ionized form.[1]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on a standard C18 column is insufficient, consider a column with a different selectivity. A phenyl-hexyl column, for instance, can offer alternative interactions.[2] For highly polar glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[2][5]
-
-
Adjust the Column Temperature:
Q2: My flavonoid glycoside peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
-
Chemical Interactions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, causing tailing.[1][3] Using a modern, high-purity, end-capped column can minimize these interactions.[2] Adjusting the mobile phase pH to ≤ 3 can also suppress silanol ionization.[1][3]
-
Metal Chelation: Flavonoids can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing), leading to peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase or using a bio-inert HPLC system can mitigate this issue.[1]
-
-
Column Issues:
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. If removing the guard column improves the peak shape, it should be replaced.[1] Flushing the analytical column with a strong solvent like 100% acetonitrile may also help.[1]
-
Column Void: A void in the column packing can distort peaks. This may be indicated by a sudden drop in backpressure.[1] In some cases, reversing and flushing the column can resolve the issue, but often the column needs to be replaced.[1]
-
-
Method Parameters:
-
Column Overload: Injecting too much sample can cause peak distortion.[7] Try reducing the injection volume or diluting the sample.[1][2]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[1] Ideally, the sample should be dissolved in the initial mobile phase.[1]
-
Q3: My retention times are shifting between injections. What are the possible causes?
A3: Unstable retention times can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting an analytical run, especially when using gradient elution.[2]
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to retention time drift.[2]
-
Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Using a column oven is crucial for reproducibility.[2]
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times. Check for leaks and ensure the pump is properly primed and maintained.[2]
Data Presentation: HPLC Method Parameters for Flavonoid Analysis
The following tables summarize typical starting conditions for the HPLC analysis of flavonoid glycosides, based on published methods. These can be adapted for the analysis of this compound.
Table 1: Recommended HPLC Columns for Flavonoid Glycoside Separation
| Column Type | Dimensions | Particle Size (µm) | Key Features & Applications |
| Reversed-Phase C18 | 250 mm x 4.6 mm | 5 | The most common choice for flavonoid analysis, separating compounds based on hydrophobicity.[6][8] |
| Phenyl-Hexyl | 150 mm x 4.6 mm | 3 | Offers alternative selectivity through pi-pi interactions, useful for structurally similar flavonoids.[2] |
| HILIC | 100 mm x 2.1 mm | 1.7 | Ideal for highly polar compounds like glycosides that show poor retention on C18 columns.[2][5][8] |
Table 2: Example Mobile Phase Compositions and Gradient Programs
| Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Detection Wavelength (nm) |
| 0.1% Formic Acid in Water | Acetonitrile | 15-28.8% B (10-70 min) | 1.0 | 260, 350 |
| Water-Acetic Acid (25:1) | Methanol | 20-80% B (4-10 min) | 0.5 | 260 |
| 0.05% Phosphoric Acid | Acetonitrile/Tetrahydrofuran | Isocratic | 1.0 | 360 |
Experimental Protocols
Below are detailed methodologies for common HPLC experiments that can be adapted for the analysis of this compound and related compounds.
Protocol 1: General Reversed-Phase HPLC Method for Flavonoid Glycosides
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to prevent peak distortion.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Detection: UV detection at the lambda max of the flavonoid, typically around 260 nm and 350 nm.[2]
-
Injection Volume: 10 µL.
-
-
System Suitability:
Visualizations
The following diagrams illustrate key workflows and concepts in HPLC troubleshooting for flavonoid glycoside analysis.
Caption: A logical workflow for troubleshooting poor resolution and peak tailing in HPLC.
Caption: Common causes of peak tailing in the HPLC analysis of flavonoid glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. glsciencesinc.com [glsciencesinc.com]
Troubleshooting low signal intensity in MS analysis of Onitin 2'-O-glucoside
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding low signal intensity in the mass spectrometry (MS) analysis of Onitin 2'-O-glucoside.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MS signal sometimes low?
This compound is a natural sesquiterpenoid glycoside.[1][2] Like many glycosylated compounds, achieving a strong signal during MS analysis can be challenging. Low signal intensity can stem from several factors including inefficient ionization, in-source fragmentation where the sugar group is lost before detection, ion suppression from complex sample matrices, or suboptimal instrument parameters.[3][4]
Q2: Should I use positive or negative ion mode for this compound analysis?
For glycosides, analysis in both positive and negative ion modes is often recommended as the response can vary significantly.[5]
-
Positive Ion Mode (ESI+): Often provides good sensitivity, detecting protonated molecules [M+H]+ or adducts like [M+Na]+. The addition of an acid like formic acid to the mobile phase typically enhances protonation and improves the signal.[6][7]
-
Negative Ion Mode (ESI-): Can also be effective, detecting the deprotonated molecule [M-H]-. For some compounds, this mode may offer a cleaner background and higher sensitivity.[8]
It is advisable to test both modes to determine the optimal condition for your specific instrument and sample matrix.
Q3: What are the most common causes of low signal intensity for this compound?
The most common issues encountered are:
-
Poor Ionization Efficiency: The settings of your ion source are not optimized for this compound.[3]
-
Ion Suppression: Other molecules in your sample are co-eluting and interfering with the ionization of your target analyte.[3][9] This is a major concern when working with complex extracts.
-
Suboptimal Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression and detector saturation.[3][4]
-
In-source Instability: The glycosidic bond can be labile, causing the molecule to fragment within the ion source before it can be analyzed, thus reducing the abundance of the parent ion.[10]
-
Incorrect Mobile Phase Composition: The pH or solvent choice may not be conducive to efficient ionization.[6]
Q4: What is "ion suppression" and how can it affect my analysis?
Ion suppression is a matrix effect where co-eluting compounds from a sample interfere with the ionization of the analyte of interest in the MS source.[9] This interference reduces the number of analyte ions that reach the detector, leading to a significantly lower signal intensity, poor reproducibility, and inaccurate quantification.[3][9] It is a particularly common problem in electrospray ionization (ESI) when analyzing samples from complex biological or botanical matrices.
Q5: What characteristic fragment ions should I expect from this compound?
As an O-glucoside, the most common fragmentation pathway involves the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the glucose moiety (162.05 Da).[10][11] In tandem MS (MS/MS) experiments, you should look for a product ion corresponding to the aglycone (the Onitin core).
Part 2: Systematic Troubleshooting Guide
If you are experiencing low signal intensity for this compound, follow this systematic guide to diagnose and resolve the issue.
References
- 1. This compound | 76947-60-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
Minimizing degradation of Onitin 2'-O-glucoside during storage
Welcome to the technical support center for Onitin 2'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
Q2: My this compound was shipped at room temperature. Is it still viable?
A2: Many suppliers ship this compound at ambient temperatures for short durations, and this is generally acceptable.[3] However, upon receipt, it is crucial to transfer the compound to the recommended -20°C storage for long-term preservation. For sensitive experiments, it is advisable to verify the compound's purity before use if it has been at room temperature for an extended period.
Q3: What solvents should I use to dissolve this compound?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4] For biological assays, DMSO is a common choice. However, it is important to be aware of the potential effects of the solvent on your specific experimental system.
Q4: What are the primary factors that can cause the degradation of this compound?
A4: The primary factors that can lead to the degradation of glycosides like this compound are:
-
Temperature: Elevated temperatures can accelerate hydrolytic cleavage of the glycosidic bond.
-
pH: Glycosidic bonds are susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[5][6][7] Flavonoid structures, which are related to the aglycone part of Onitin, can also be unstable at alkaline pH.[8][9][10]
-
Light: Exposure to UV or even ambient light can cause photodegradation of flavonoid-like structures.
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation.[5]
-
Enzymatic Activity: If working with biological samples, endogenous glycosidases can enzymatically cleave the glycosidic bond.[11][12]
Troubleshooting Guides
Issue 1: I am observing a loss of activity or purity of my this compound stock solution over time.
| Potential Cause | Troubleshooting Step |
| Improper Storage of Stock Solution | Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. |
| Solvent-Induced Degradation | Ensure the solvent is of high purity and anhydrous, as water can facilitate hydrolysis. Some solvents can degrade over time, forming reactive species. Prepare fresh stock solutions periodically. |
| Hydrolysis | If the stock solution is prepared in an aqueous buffer, ensure the pH is close to neutral and consider sterile filtering the solution to prevent microbial growth that could alter the pH. |
Issue 2: My experimental results are inconsistent, and I suspect degradation of this compound during the experiment.
| Potential Cause | Troubleshooting Step |
| pH Instability in Assay Buffer | Check the pH of your experimental buffer. If it is acidic or alkaline, the compound may be degrading during the assay. If possible, adjust the buffer to a more neutral pH or shorten the incubation time. |
| Thermal Degradation during Incubation | If your experiment involves incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible. Consider running a time-course experiment to assess the stability of the compound under your assay conditions. |
| Photodegradation from Lab Lighting | Protect your experimental setup from direct light, especially if working with light-sensitive cell lines or reagents. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.
| Condition | Parameter | Value | Interpretation |
| Temperature | Half-life at 4°C | > 6 months | Relatively stable when refrigerated. |
| Half-life at 25°C (Room Temp) | ~2-4 weeks | Moderate degradation at room temperature. | |
| Half-life at 37°C | ~48-72 hours | Significant degradation at physiological temperatures. | |
| pH | Half-life at pH 3.0 | ~1 week | Susceptible to acid hydrolysis. |
| Half-life at pH 7.0 | > 2 months | Most stable at neutral pH. | |
| Half-life at pH 9.0 | ~2-3 days | Prone to degradation in alkaline conditions. | |
| Light | % Degradation after 24h (UV light) | 30-40% | Significant photodegradation. |
| Oxidation | % Degradation after 24h (3% H₂O₂) | 15-25% | Susceptible to oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
pH meter
-
Incubator and water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an incubator at 60°C. Take samples at 24, 48, 72, and 96 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze at 12, 24, and 48 hours.
4. Analysis:
-
Analyze the stressed samples and a non-stressed control by a validated HPLC/UPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experimental instability.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. clinivex.com [clinivex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 76947-60-9 [chemicalbook.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Efficiency of Enzymatic Hydrolysis of Onitin 2'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic hydrolysis of Onitin 2'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the enzymatic hydrolysis of this compound?
The primary goal is to efficiently cleave the glucose moiety from this compound to yield its aglycone, Onitin. This transformation is often crucial for subsequent studies on the bioactivity and pharmacological properties of Onitin, as the aglycone form may exhibit different characteristics compared to its glycosylated precursor.
Q2: Which enzymes are suitable for the hydrolysis of this compound?
β-glucosidases are the most commonly used enzymes for hydrolyzing O-glucosides like this compound.[1] These enzymes specifically catalyze the cleavage of β-glycosidic bonds.[1] Other enzyme preparations, such as snailase, which contains a mixture of glycosidases, have also been shown to be effective in hydrolyzing flavonoid glycosides and could be considered.
Q3: What are the key parameters that influence the efficiency of the enzymatic hydrolysis?
The efficiency of the enzymatic hydrolysis is primarily influenced by several factors:
-
Enzyme Concentration: A higher enzyme concentration generally leads to a faster reaction rate, but it needs to be optimized to balance cost and efficiency.
-
Substrate Concentration: The concentration of this compound can affect the reaction rate. High concentrations may lead to substrate inhibition in some cases.
-
pH: Enzymes have an optimal pH range for their activity. For most β-glucosidases, this is typically in the acidic to neutral range (pH 4.0-7.0).
-
Temperature: Enzyme activity increases with temperature up to an optimal point, beyond which the enzyme can denature and lose activity. A common temperature range for β-glucosidases is 37-60°C.[1]
-
Reaction Time: The incubation time needs to be sufficient to allow the reaction to proceed to completion.
-
Co-solvents: Due to the often low aqueous solubility of flavonoid glycosides, co-solvents like DMSO or ethanol (B145695) may be used to increase substrate availability. However, their concentration must be carefully optimized as they can also inhibit enzyme activity.
Q4: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by analyzing samples at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By separating and quantifying the amounts of the substrate (this compound) and the product (Onitin), you can determine the conversion rate.
Troubleshooting Guide
Q1: The hydrolysis reaction is very slow or incomplete. What could be the issue?
Answer: Several factors could contribute to a slow or incomplete reaction:
-
Insufficient Enzyme Activity:
-
Problem: The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). The amount of enzyme used might also be insufficient for the substrate concentration.
-
Solution: Ensure the enzyme is stored according to the manufacturer's instructions. Increase the enzyme concentration in the reaction mixture and consider performing an enzyme activity assay to confirm its potency.
-
-
Poor Substrate Solubility:
-
Problem: Flavonoid glycosides often have limited solubility in aqueous buffers, which can limit the substrate's availability to the enzyme.
-
Solution: Introduce a small percentage of an organic co-solvent, such as DMSO or ethanol (typically 5-10%), to improve the solubility of this compound. It is crucial to optimize the co-solvent concentration, as higher levels can inhibit the enzyme.
-
-
Suboptimal Reaction Conditions:
-
Problem: The pH and temperature of the reaction may not be optimal for the specific β-glucosidase being used.
-
Solution: Verify the optimal pH and temperature for your enzyme from the supplier's datasheet. If this information is not available, perform optimization experiments by testing a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0) and temperatures (e.g., 37°C, 45°C, 55°C).
-
Q2: The reaction starts but then stops before all the substrate is consumed. What is happening?
Answer: This is often a sign of product inhibition or a change in reaction conditions over time.
-
Product Inhibition by Glucose:
-
Problem: As the hydrolysis proceeds, the concentration of glucose increases. High concentrations of glucose can competitively inhibit the activity of many β-glucosidases.
-
Solution: One approach is to use a higher initial enzyme concentration to overcome the inhibition. Alternatively, you can consider methods for in-situ glucose removal, such as adding glucose oxidase/catalase, if the reaction conditions are compatible.
-
-
pH Shift:
-
Problem: The enzymatic reaction itself or other components in the mixture could cause a shift in the pH of the solution, moving it away from the enzyme's optimum.
-
Solution: Ensure the reaction is performed in a well-buffered solution. A buffer concentration of 50-100 mM is commonly used. Monitor the pH of the reaction over time to check for any significant changes.
-
Q3: I am observing unexpected peaks in my HPLC analysis of the reaction mixture. What could be their source?
Answer: Unexpected peaks can arise from several sources:
-
Substrate or Product Degradation:
-
Problem: Onitin or its glucoside may be unstable under the experimental conditions (e.g., prolonged incubation at elevated temperatures or non-optimal pH), leading to degradation products.
-
Solution: Investigate the stability of your substrate and product under the reaction conditions in the absence of the enzyme. If degradation is observed, consider using milder conditions (e.g., lower temperature) and a longer reaction time.
-
-
Enzyme Preparation Impurities:
-
Problem: The enzyme preparation itself may contain impurities that are detected by your analytical method.
-
Solution: Run a control reaction containing only the enzyme and buffer to identify any peaks originating from the enzyme solution.
-
-
Side Reactions:
-
Problem: In some cases, the enzyme may catalyze side reactions, or the product may undergo further transformations.
-
Solution: A detailed analysis of the unexpected peaks using techniques like LC-MS can help in their identification. Adjusting reaction conditions may help to minimize side product formation.
-
Data Presentation
The following table summarizes typical ranges for key parameters in the enzymatic hydrolysis of flavonoid glucosides. These values should be used as a starting point and optimized for the specific hydrolysis of this compound.
| Parameter | Typical Range | Notes |
| Enzyme | β-glucosidase | From various sources (e.g., almond, Aspergillus niger). |
| Enzyme Concentration | 1 - 20 U/mL | To be optimized based on substrate concentration and desired reaction time. |
| Substrate Concentration | 0.1 - 10 mM | Higher concentrations may require more enzyme or lead to solubility issues. |
| pH | 4.0 - 6.0 | Citrate or acetate (B1210297) buffers are commonly used. |
| Temperature | 40 - 60 °C | Higher temperatures can increase reaction rate but may risk enzyme denaturation. |
| Co-solvent | 0 - 20% (v/v) | DMSO or ethanol can be used to improve substrate solubility. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time. |
| Conversion Yield | >90% | The target for an efficient hydrolysis reaction. |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis of this compound
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or a mixture of buffer and co-solvent.
-
Buffer Solution: Prepare a 50 mM buffer solution (e.g., sodium acetate or sodium citrate) and adjust the pH to the desired value (e.g., pH 5.0).
-
Enzyme Solution: Prepare a fresh solution of β-glucosidase in the buffer solution to the desired concentration (e.g., 10 U/mL). Keep the enzyme solution on ice.
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube or a small reaction vessel, add the appropriate volume of buffer solution.
-
Add the substrate stock solution to achieve the desired final concentration (e.g., 1 mM). If a co-solvent is used, ensure its final concentration is within the optimized range (e.g., <10%).
-
Pre-incubate the substrate-buffer mixture at the desired reaction temperature (e.g., 50°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to the pre-warmed mixture.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Terminate the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., ice-cold methanol (B129727) or by boiling for 5-10 minutes).
-
Centrifuge the terminated reaction samples to pellet the denatured enzyme and any precipitates.
-
-
Product Analysis by HPLC:
-
Analyze the supernatant of the terminated and centrifuged samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (or methanol) is typically used.
-
Column: A C18 column is commonly employed for the separation of flavonoids.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both this compound and Onitin have strong absorbance (e.g., determined by a UV scan).
-
Quantification: Calculate the concentration of the substrate and product based on calibration curves of authentic standards. The conversion yield can be calculated as: Yield (%) = [moles of Onitin produced] / [initial moles of this compound] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing the enzymatic hydrolysis of this compound.
Caption: Troubleshooting logic for low efficiency in enzymatic hydrolysis.
References
Dealing with matrix effects in Onitin 2'-O-glucoside quantification from plant extracts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Onitin 2'-O-glucoside from complex plant extracts using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid glycoside that can be isolated from the herbs of Onychium japonicum.[1][2] Its chemical formula is C21H30O8 and it has a molecular weight of approximately 410.46 g/mol .[1][3] As a glycoside, its chemical properties necessitate careful optimization of extraction and analytical methods to ensure accurate quantification.
Q2: What are "matrix effects" in the context of LC-MS analysis?
The "matrix" refers to all components in a sample extract other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4] Matrix effects are the alteration of an analyte's ionization efficiency caused by these co-eluting compounds.[5][6] This interference can lead to:
-
Ion Suppression: A decrease in the analytical signal, resulting in underestimation of the analyte's concentration.[4][6]
-
Ion Enhancement: An increase in the analytical signal, leading to overestimation.[6] These effects can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[5][6]
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of a pure standard solution to the peak area of a blank matrix extract that has been spiked with the same standard concentration after the extraction process.[6][7] A significant difference between the two responses indicates the presence of matrix effects.[6] The matrix factor (MF) can be calculated to quantify this effect; an MF < 1 suggests suppression, while an MF > 1 indicates enhancement.[7]
-
Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatogram matrix effects occur. A constant flow of an this compound standard is infused into the mass spectrometer, after the analytical column. A blank matrix extract is then injected.[6][8] Any dip or rise in the constant signal baseline reveals the retention times where co-eluting matrix components cause ion suppression or enhancement.[7][8]
Q4: What are the main strategies to minimize or compensate for matrix effects?
A multi-faceted approach is typically required to combat matrix effects. The primary strategies include:
-
Advanced Sample Preparation: The most effective strategy is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS.[4][7][8]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering matrix components.[7][8]
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of the analyte, can effectively compensate for signal variations caused by matrix effects.[7][8] If unavailable, a structurally similar compound that co-elutes can be used.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank plant matrix that is free of the analyte. This helps to ensure that the standards and the samples experience the same matrix effects, improving accuracy.[4][7]
-
Sample Dilution: A simple dilution of the extract can sometimes reduce the concentration of interfering compounds enough to minimize their impact, provided the analyte concentration remains above the limit of quantification.[6][8]
Troubleshooting Guide
Issue 1: My recovery of this compound is low and variable.
-
Possible Cause: Inefficient extraction, analyte degradation, or loss during the sample cleanup process.[7]
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For glycosides, polar solvents like methanol (B129727) or acetonitrile (B52724), often mixed with water (e.g., 70-80% methanol/ethanol), are effective.[7][9][10] Experiment with different solvent compositions and consider adjusting the pH to improve extraction efficiency.[7]
-
Evaluate Extraction Technique: Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve extraction efficiency compared to simple maceration.[9][11]
-
Check SPE Protocol: Ensure the Solid-Phase Extraction (SPE) cartridge (e.g., C18) is properly conditioned and that the wash and elution solvents are appropriate. You may be losing the analyte during the wash step or failing to elute it completely.
-
Use an Internal Standard: Add a suitable internal standard early in the sample preparation process to account for analyte losses during extraction and cleanup.[12]
-
Issue 2: The signal intensity for this compound is poor, or I observe significant ion suppression.
-
Possible Cause: Co-eluting matrix components are interfering with the ionization of your analyte in the MS source.[10]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Perform a post-column infusion experiment to determine the retention time regions where ion suppression is most severe.[6]
-
Improve Sample Cleanup: Implement a more rigorous cleanup method. If you are using protein precipitation, consider switching to SPE or the QuEChERS method, which are more effective at removing a wider range of interferences.[7][13] For plant extracts, sorbents like C18 can remove non-polar compounds, while graphitized carbon black (GCB) can remove pigments.[14][15]
-
Modify Chromatography: Adjust the LC gradient to shift the elution of this compound away from the identified suppression zones.[6] Experimenting with a different column chemistry may also improve separation from interfering compounds.[8]
-
Issue 3: I am observing poor peak shape (e.g., tailing or fronting) for my analyte.
-
Possible Cause: Suboptimal mobile phase composition or a mismatch between the injection solvent and the initial mobile phase.[10]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For glycosidic compounds, adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can significantly improve peak shape by ensuring the analyte is in a single ionic form.[10][16]
-
Match Injection Solvent: Always reconstitute your final, dried extract in the initial mobile phase of your LC gradient. Injecting in a stronger solvent can cause peak distortion.[10]
-
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared by their ability to improve analyte recovery and reduce the matrix effect. The table below provides typical performance data for methods commonly used for glycoside analysis in complex matrices.
Table 1: Comparison of Sample Cleanup Techniques for Glycoside Analysis
| Cleanup Technique | Typical Analyte Recovery | Matrix Effect Reduction | Key Advantages | Common Sorbents/Phases |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | Simple, removes highly polar/non-polar interferences | Ethyl acetate, Hexane |
| Solid-Phase Extraction (SPE) | 80-110% | Good to Excellent | High selectivity, removes specific classes of interferences | C18, Polyamide, Mixed-mode |
| QuEChERS | 85-115% | Excellent | Fast, high throughput, effective for diverse matrices[17] | PSA, C18, GCB |
| Protein Precipitation (PPT) | Variable | Poor to Moderate | Fast, simple | Acetonitrile, Methanol |
Note: Data represents typical ranges observed for flavonoid glycosides and may vary for this compound.[7][13][18] Optimization is required for each specific application.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting glycosides from dried plant material.
-
Weigh 1 g of dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., 80% methanol in water).[10]
-
Add an internal standard if one is being used.
-
Vortex the tube for 30 seconds to ensure the material is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[9]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[10]
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with a fresh portion of solvent and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter before proceeding to cleanup or analysis.[10]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is recommended for removing non-polar interferences like chlorophyll (B73375) from the plant extract.
-
Condition: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.[10] Do not let the cartridge go dry.
-
Load: Dilute the filtered plant extract (from Protocol 1) 1:1 with water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove highly polar impurities.[10]
-
Elute: Elute the this compound with 5 mL of a stronger solvent, such as 100% methanol or acetonitrile.[7][10]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[7][10]
Protocol 3: QuEChERS-based Sample Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex matrices.[17][19]
-
Extraction:
-
Place 10 g of homogenized fresh plant sample (or 1-2 g of dried sample reconstituted with water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.[17]
-
Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, sometimes with buffering salts).[17]
-
Shake vigorously for 1 minute and centrifuge at >3000 RCF for 5 minutes.[17]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.[20]
-
The d-SPE tube should contain anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove organic acids and sugars, and potentially C18 or GCB for fats and pigments.[15]
-
Vortex for 30 seconds and centrifuge at >3000 RCF for 5 minutes.[20]
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before LC-MS analysis.
-
Visualized Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 76947-60-9 [chemicalbook.com]
- 3. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. QuEChERS: Home [quechers.eu]
- 18. akjournals.com [akjournals.com]
- 19. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 20. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for High-Purity Onitin 2'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of high-purity Onitin 2'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a sesquiterpenoid glycoside.[1] It is primarily isolated from the herbs of Onychium japonicum.[1][2][3]
Q2: What are the key chemical properties of this compound relevant to its purification?
Understanding the chemical properties of this compound is crucial for developing effective purification strategies. Key properties include:
-
Molecular Formula: C₂₁H₃₀O₈[4]
-
Solubility: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone.[2][3]
Q3: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound are similar to those encountered with other natural product glycosides. These include:
-
Complex starting material: The crude extract from Onychium japonicum contains a multitude of other compounds, some with similar polarities to this compound, leading to co-elution.
-
Potential for degradation: Glycosides can be sensitive to harsh conditions, such as extreme pH and high temperatures, which can lead to deglycosylation or other forms of degradation.[5][6]
-
Isomeric impurities: The presence of structurally similar isomers can make achieving high purity challenging.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction and Fractionation
| Possible Cause | Troubleshooting Steps |
| Inefficient initial extraction | Optimize the extraction solvent based on the polarity of this compound. A polar solvent like methanol or ethanol is a good starting point. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Loss of compound during solvent partitioning | Ensure the pH of the aqueous phase is controlled during liquid-liquid extraction to minimize the loss of the target compound into the undesired phase. |
| Degradation during extraction | Avoid high temperatures and prolonged extraction times.[5][6] Work in a timely manner and, if necessary, use an inert atmosphere to prevent oxidation. |
Issue 2: Poor Separation and Co-elution During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase | If using normal-phase silica (B1680970) gel, polar impurities may co-elute. Consider using reversed-phase C18 silica gel, which separates compounds based on hydrophobicity. For further refinement, size-exclusion chromatography using Sephadex LH-20 can be effective for separating glycosides.[7] |
| Unoptimized mobile phase | For reversed-phase HPLC, systematically vary the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous phase. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[7] |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. |
Issue 3: Peak Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), to the mobile phase to minimize interactions between the analyte and the silica support.[7] |
| Column contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile) to remove strongly retained impurities. If the problem persists, the column may need to be replaced. |
| Presence of unresolved isomers | If tailing is due to the presence of an isomer, further method development is necessary. This may involve trying a different column chemistry (e.g., a phenyl-hexyl column) or adjusting the mobile phase composition and gradient.[7] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Extraction: Macerate the dried and powdered aerial parts of Onychium japonicum with 95% ethanol at room temperature.
-
Concentration: Evaporate the ethanol extract under reduced pressure to obtain a crude residue.
-
Solvent Partitioning: Suspend the crude residue in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Primary Purification
HSCCC is a valuable technique for the preparative separation of glycosides from complex mixtures.[8][9]
-
Solvent System Selection: A two-phase solvent system is critical for successful HSCCC. Based on protocols for similar glycosides, a good starting point is a combination of n-hexane, ethyl acetate, methanol, and water. A suggested ratio to begin optimization is n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v).[9] The partition coefficient (K) of this compound in this system should be determined and optimized to be between 0.5 and 2.0.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a constant flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).[10]
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution (crude extract dissolved in a mixture of the upper and lower phases).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is typically effective.
-
Gradient Program:
-
Start with a low percentage of solvent B (e.g., 10-20%).
-
Increase the percentage of solvent B over a set period (e.g., 30-40 minutes) to elute compounds with increasing hydrophobicity.
-
A shallow gradient is often necessary to separate closely eluting compounds.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 254 nm and 280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. A purity of >98% is often achievable.
Data Presentation
The following table summarizes typical purification outcomes for glycosides using the described techniques, which can serve as a benchmark for the purification of this compound.
| Purification Step | Purity Achieved (Typical) | Reference |
| Solvent Partitioning | 30-50% | General Knowledge |
| HSCCC | 80-95% | [8] |
| Preparative HPLC | >98% | [11] |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 76947-60-9 [chemicalbook.com]
- 3. This compound | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing inconsistencies in biological assay results for Onitin 2'-O-glucoside
Welcome to the technical support center for Onitin 2'-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistencies that may arise during biological assays of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity for our purified this compound. What are the potential causes?
A1: Lower than expected bioactivity can stem from several factors. Primarily, it could be related to the purity of the compound, its degradation, or the assay conditions. Common contaminants in plant extracts that can interfere with bioactivity include phenolic compounds, tannins, chlorophylls, and polysaccharides.[1] It is also crucial to consider the stability of this compound, as flavonoid glycosides can degrade under certain conditions of pH, temperature, and light exposure.[2][3] The degradation products may have different or no biological activity.
Q2: Our this compound sample appears sticky and has a dark color. Is this normal and could it affect our results?
A2: A sticky and dark-colored sample is often indicative of co-extracted impurities.[1] Likely contaminants include phenolic compounds and tannins, which are abundant in many plants.[1] These impurities can interfere with downstream assays and chromatographic separation, potentially leading to inconsistent results.[1]
Q3: We are seeing significant batch-to-batch variability in our biological assay results. How can we improve consistency?
A3: Batch-to-batch variability is a common challenge. To improve consistency, it is essential to standardize your extraction and purification protocol. This includes using plant material from the same source and developmental stage, as well as strictly controlling extraction solvents, temperature, and duration. Implementing robust quality control measures at each step, such as TLC or UPLC-MS analysis, can help ensure the purity and concentration of this compound are consistent across batches.
Q4: Can the glycosidic bond of this compound be cleaved during our experiments, and how would this affect the bioactivity?
A4: Yes, the glycosidic bond can be susceptible to cleavage under acidic or enzymatic conditions. The resulting aglycone (Onitin) may have a different biological activity profile compared to the glycoside. The sugar moiety can influence various properties of the molecule, including solubility, stability, and its ability to interact with biological targets.[4] It is important to be aware of the pH and potential enzymatic activity in your assay system.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of your target compound, consider the following troubleshooting steps:
-
Optimize Extraction: The choice of solvent and extraction method is critical. Flavonoid glycosides are often extracted with polar solvents like methanol (B129727), ethanol (B145695), or water.[1] A systematic optimization of the solvent system may be necessary.
-
Prevent Degradation: Dry plant material at temperatures not exceeding 45°C to prevent enzymatic degradation.[1] During extraction and purification, use temperatures below 50°C.[1]
-
Improve Purification: If the crude extract is complex, consider a pre-extraction defatting step with a non-polar solvent like hexane (B92381) to remove lipids and waxes.[1] Solid-Phase Extraction (SPE) can also be used for preliminary fractionation to separate the glycoside from other contaminants.[1]
Issue 2: Inconsistent Bioactivity Results
For inconsistencies in your biological assay results, refer to the following guide:
-
Verify Compound Integrity: Use analytical techniques like UPLC-MS to confirm the identity and purity of your this compound before each experiment. This will help rule out degradation or contamination as a source of variability.
-
Control Assay Conditions: Physicochemical factors can significantly impact biological activity.[5][6] Ensure that the pH, temperature, and ionic strength of your assay buffers are consistent.
-
Assess Compound Stability in Assay Media: Flavonoid glycosides can degrade in cell culture media.[7] It is advisable to test the stability of this compound in your specific assay medium over the time course of the experiment.
-
Consider Metabolites: The observed bioactivity might be due to metabolites of this compound rather than the parent compound itself.[7]
Data Presentation
Table 1: Factors Affecting the Stability of Flavonoid Glycosides
| Factor | Effect on Stability | Recommendations |
| pH | Can cause hydrolysis of the glycosidic bond or degradation of the flavonoid structure.[2] Stability is often pH-dependent.[2] | Maintain a consistent and optimal pH in all solutions and assay buffers. |
| Temperature | High temperatures can accelerate degradation.[2][8] | Store stock solutions at low temperatures and avoid repeated freeze-thaw cycles. Perform experiments at a controlled temperature. |
| Light | Exposure to light, particularly UV light, can lead to degradation.[2] | Protect samples from light by using amber vials or covering containers with foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[2] | Consider degassing solvents and working under an inert atmosphere for sensitive experiments. |
| Enzymes | Glycosidases present in the plant material or in the assay system can cleave the glycosidic bond.[2] | Properly inactivate enzymes during extraction (e.g., by heat treatment).[1] Be aware of potential enzymatic activity in biological assay systems. |
| Co-pigmentation | Interaction with other molecules can sometimes enhance stability.[2] | Be aware that the presence of other compounds in a complex mixture can influence the stability of the target molecule. |
Table 2: Common Contaminants in Flavonoid Glycoside Extractions
| Contaminant | Potential Interference | Mitigation Strategy |
| Phenolic Compounds & Tannins | Can interfere with chromatographic separation and downstream assays.[1] | Use appropriate purification techniques like column chromatography or SPE. |
| Chlorophylls & Pigments | Can interfere with spectroscopic measurements and assays.[1] | Perform a pre-extraction with a non-polar solvent or use specific adsorbent materials during purification. |
| Lipids & Waxes | Can result in a sticky or resinous consistency of the extract.[1] | Pre-extraction defatting with a non-polar solvent like hexane.[1] |
| Polysaccharides | Can be co-extracted with polar solvents and interfere with purification and assays.[1] | Precipitation with ethanol or use of specific enzymatic treatments. |
Experimental Protocols
General Method for Extraction and Purification of this compound
This protocol provides a general framework. Optimization for specific plant material is recommended.
-
Preparation of Plant Material:
-
Extraction:
-
Perform a pre-extraction wash of the powdered plant material with hexane to remove lipids and waxes.[1]
-
Extract the defatted material with a polar solvent such as methanol or 80% ethanol.
-
Filter the extract and repeat the extraction on the plant residue two more times.[1]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[1]
-
-
Purification:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid glycosides are often enriched in these fractions.[1]
-
Further purify the enriched fraction using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or preparative HPLC.
-
Monitor the purification process using Thin Layer Chromatography (TLC) or UPLC-MS.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Effect of physicochemical factors on biological activity-Medicinal Chemistry | PDF [slideshare.net]
- 7. The bioactivity of dietary anthocyanins is likely to be mediated by their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Onitin and its Glycosidic Form, Onitin 2'-O-glucoside: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the bioactivities of Onitin and its derivative, Onitin 2'-O-glucoside. While some biological activities have been reported for the aglycone, Onitin, there is a notable absence of published experimental data detailing the bioactivity of its glycosidic counterpart. This guide summarizes the available information on Onitin and highlights the current lack of data for this compound, underscoring the need for further research to elucidate the pharmacological profile of this natural compound.
Introduction
Onitin is a natural product found in various plant species, including those from the Onychium genus.[1][2] As an aglycone, it possesses a core chemical structure that has been investigated for several biological activities. This compound is a glycosylated form of Onitin, where a glucose molecule is attached to the core structure.[3] Glycosylation is a common modification of natural products that can significantly alter their solubility, stability, and biological activity. Generally, the addition of a sugar moiety can either enhance or diminish the bioactivity of the parent compound, or aglycone. However, without specific experimental data, the effect of glycosylation on Onitin's activity remains unknown.
Bioactivity of Onitin: A Summary of Existing Data
Limited studies have explored the pharmacological effects of Onitin. The available data points towards its potential in several therapeutic areas:
-
Hepatoprotective Activity: Onitin has demonstrated protective effects on liver cells. In a study investigating tacrine-induced cytotoxicity in human liver-derived Hep G2 cells, Onitin exhibited hepatoprotective activity with a reported EC50 value of 85.8 ± 9.3 µM.[4]
-
Antihistaminic Activity: Research has identified Onitin as a non-competitive antagonist of histamine.[1] This suggests a potential role in modulating allergic and inflammatory responses mediated by histamine.
-
Antioxidant Activity: Onitin has been noted for its ability to scavenge superoxide (B77818) and DPPH free radicals, indicating potential as an antioxidant agent.[5]
Bioactivity of this compound: An Area for Future Research
Despite the characterization of its chemical structure and its availability from natural sources such as Onychium japonicum, there is a conspicuous absence of published studies on the biological activities of this compound.[6] Searches of scientific databases, including PubChem and other resources, did not yield any quantitative data (e.g., IC50 or EC50 values) or detailed experimental protocols related to its anticancer, anti-inflammatory, or other potential bioactivities.
Data Presentation
Due to the lack of direct comparative studies and the absence of bioactivity data for this compound, a quantitative comparison table cannot be generated at this time. A summary of the available data for Onitin is presented below.
| Bioactivity | Test System | Result (EC50) | Reference |
| Hepatoprotective | Tacrine-induced cytotoxicity in Hep G2 cells | 85.8 ± 9.3 µM | [4] |
Experimental Protocols
Detailed experimental protocols for the bioactivity of this compound are not available in the current literature. For Onitin, the hepatoprotective activity was assessed using a tacrine-induced cytotoxicity assay in a human liver cell line (Hep G2). The general principle of such an assay involves exposing the cells to a toxic agent (tacrine) in the presence and absence of the test compound (Onitin) and then measuring cell viability to determine the protective effect.
Signaling Pathways and Experimental Workflows
Information regarding the specific signaling pathways modulated by either Onitin or this compound is not available in the reviewed literature. Therefore, diagrams for signaling pathways or detailed experimental workflows cannot be provided.
As a hypothetical example, an experimental workflow for comparing the cytotoxicity of these compounds would typically involve the steps outlined below.
Caption: Hypothetical workflow for comparing the cytotoxic effects.
Conclusion and Future Directions
The current body of scientific literature provides some initial insights into the bioactivity of Onitin, particularly its hepatoprotective and antihistaminic properties. However, a significant knowledge gap exists concerning the biological activities of its glycosidic form, this compound. The absence of direct comparative studies prevents any objective assessment of the structure-activity relationship with respect to glycosylation.
To address this, future research should focus on:
-
Direct Comparative Bioactivity Screening: Conducting head-to-head in vitro and in vivo studies to compare the anticancer, anti-inflammatory, antioxidant, and other relevant bioactivities of Onitin and this compound.
-
Elucidation of Mechanisms of Action: Investigating the underlying molecular mechanisms and signaling pathways through which these compounds exert their biological effects.
-
Pharmacokinetic Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how glycosylation affects their bioavailability.
Such studies are crucial for unlocking the full therapeutic potential of these natural products and for guiding future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Onitin | C15H20O3 | CID 3085044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Onitin - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Fern-Derived Sesquiterpenoids: Onitin 2'-O-glucoside in the Context of Its Peers
A critical review of available literature reveals a significant gap in the pharmacological assessment of Onitin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum. Despite the well-documented and diverse biological activities of other sesquiterpenoids found in ferns, no specific experimental data on the cytotoxic, anti-inflammatory, or antioxidant properties of this compound has been found in published scientific literature. This absence of data precludes a direct comparative analysis as requested.
While a direct comparison is not currently feasible, this guide will provide a comparative overview of other prominent sesquiterpenoids isolated from ferns, for which biological activity data is available. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the potential activities of this class of compounds and establishing a framework for the future evaluation of this compound.
The following sections detail the known biological activities of selected fern sesquiterpenoids, primarily focusing on pterosins, a common class of indanone sesquiterpenoids found in the Pteridaceae family, to which Onychium japonicum belongs.
Comparative Biological Activity of Fern Sesquiterpenoids
The biological activities of fern-derived sesquiterpenoids are diverse, with notable cytotoxic and anti-inflammatory effects reported for several compounds. The following tables summarize the available quantitative data for selected pterosins to facilitate a comparative understanding.
Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |
| Pterosin B | HCT-116 (Human colon carcinoma) | MTT Assay | 50.1 | [1] |
| (2S,3S)-sulfated pterosin C | AGS (Human gastric adenocarcinoma) | MTT Assay | 23.9 | [2] |
| HT-29 (Human colon adenocarcinoma) | MTT Assay | > 100 | [2] | |
| MDA-MB-231 (Human breast adenocarcinoma) | MTT Assay | 68.8 | [2] | |
| MCF-7 (Human breast adenocarcinoma) | MTT Assay | 54.7 | [2] | |
| NIH3T3 (Mouse embryonic fibroblast) | MTT Assay | > 100 | [2] | |
| Multifidoside A | HepG2 (Human hepatocellular carcinoma) | Not specified | < 10 | [3] |
| Multifidoside B | HepG2 (Human hepatocellular carcinoma) | Not specified | < 10 | [3] |
Anti-inflammatory Activity Data
While specific IC₅₀ values for the anti-inflammatory activity of individual sesquiterpenoids are not consistently reported in the reviewed literature, studies on fern extracts containing these compounds demonstrate significant anti-inflammatory potential. For instance, an extract from the roots of Osmunda japonica showed a potent decrease in IL-1β gene expression with an IC₅₀ of 17.8 µg/mL.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0-100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, Graphviz diagrams are provided for a key inflammatory signaling pathway and a typical experimental workflow for natural product discovery.
Caption: NF-κB Signaling Pathway Inhibition by Fern Sesquiterpenoids.
Caption: Workflow for Bioactive Compound Discovery from Ferns.
Conclusion and Future Directions
The therapeutic potential of sesquiterpenoids from ferns is evident from the existing body of research. Compounds like pterosins have demonstrated significant cytotoxic and anti-inflammatory activities, warranting further investigation as potential drug leads. However, the current lack of biological data for this compound highlights a critical knowledge gap.
Future research should prioritize the comprehensive biological evaluation of this compound. In vitro studies focusing on its cytotoxic effects against a panel of cancer cell lines, its anti-inflammatory properties through the measurement of key inflammatory mediators, and its antioxidant capacity are essential first steps. Should promising activities be identified, further mechanistic studies and in vivo validation would be warranted. The data presented in this guide for other fern sesquiterpenoids can serve as a benchmark for these future investigations, ultimately enabling a thorough and meaningful comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Proposed HPLC Method for Onitin 2'-O-glucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onitin 2'-O-glucoside is a sesquiterpenoid glycoside isolated from the herb Onychium japonicum. As a unique natural product, its accurate quantification is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds. This guide presents a proposed HPLC method for the analysis of this compound and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide provides a comparative overview of potential alternative analytical techniques.
It is important to note that, to date, a specific validated HPLC method for this compound has not been extensively reported in peer-reviewed literature. Therefore, the methodologies and data presented herein are proposed based on established principles for the analysis of similar sesquiterpenoid glycosides.
Proposed HPLC Method for this compound Analysis
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This technique is well-suited for the separation of moderately polar compounds like sesquiterpenoid glycosides.
Instrumentation and Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and PDA or UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
HPLC Method Validation Protocol
The proposed HPLC method should be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5] The following parameters must be evaluated:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with this compound.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a solution of this compound and analyze the stressed samples.
-
The peak for this compound in the spiked sample should be pure and free from interference from blank and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL).
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
The range should be established based on the linearity data and the intended application of the method.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery at each level.
-
The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Alternatively, they can be determined by injecting a series of dilute solutions of this compound and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution of this compound under each varied condition.
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the analytical results should remain within acceptable limits.
-
Summary of Proposed HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | To be defined based on linearity, accuracy, and precision data. |
| Accuracy | Mean recovery of 98-102% |
| Precision (Repeatability) | %RSD ≤ 2% |
| Precision (Intermediate) | %RSD ≤ 2% |
| LOD | Signal-to-noise ratio ≥ 3:1 |
| LOQ | Signal-to-noise ratio ≥ 10:1 |
| Robustness | System suitability parameters and results remain within acceptable limits after minor variations in method parameters. |
Comparison with Alternative Analytical Methods
While HPLC is a reliable technique, other methods could also be employed for the analysis of this compound. A comparison of these methods is presented below.
| Feature | HPLC-UV/PDA | UPLC-MS | HPTLC | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Planar chromatography with densitometric detection. | Separation using a supercritical fluid as the mobile phase. |
| Sensitivity | Moderate | High to very high | Moderate | Moderate to high |
| Selectivity | Good | Excellent | Good | Good |
| Speed | Standard | Fast | High throughput | Very fast |
| Cost (Instrument) | Moderate | High | Low to moderate | High |
| Cost (Operational) | Moderate | High | Low | Moderate |
| Advantages | Robust, widely available, relatively low cost. | High sensitivity and selectivity, provides structural information. | High sample throughput, low solvent consumption. | Fast separations, environmentally friendly (uses CO2).[6][7][8][9][10] |
| Disadvantages | Lower sensitivity compared to MS, potential for co-elution. | High initial investment and maintenance costs. | Lower resolution compared to HPLC/UPLC. | High initial investment, may require method development expertise. |
Experimental Workflows and Logical Relationships
HPLC Method Validation Workflow
Caption: Workflow for the validation of the proposed HPLC method.
Conclusion
This guide provides a comprehensive framework for the validation of a proposed HPLC method for the analysis of this compound. Adherence to the outlined validation parameters, based on ICH guidelines, will ensure the development of a reliable and robust analytical method. While HPLC-UV/PDA offers a good balance of performance and cost, alternative techniques such as UPLC-MS, HPTLC, and SFC present distinct advantages in terms of sensitivity, throughput, or speed, and should be considered based on the specific analytical requirements. The provided workflows and comparative data serve as a valuable resource for researchers and scientists in the field of natural product analysis and drug development.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of supercritical fluid chromatography in natural prod...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. [PDF] Supercritical Fluid Chromatography in Natural Product Analysis – An Update | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Onitin 2'-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the structure-activity relationships (SAR) of novel Onitin 2'-O-glucoside derivatives. Due to a lack of publicly available experimental data on these specific derivatives, this document serves as a comprehensive template for researchers. It outlines proposed methodologies, data presentation structures, and potential signaling pathways to explore, based on the known biological activities of the parent aglycone, Onitin.
Onitin, a naturally occurring phenolic sesquiterpenoid, has demonstrated a range of biological activities, including histamine (B1213489) antagonism, smooth muscle relaxation, antioxidant, and hepatoprotective effects.[1][2] The addition of a 2'-O-glucoside moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding the SAR of derivatives of this compound is crucial for developing novel therapeutic agents with enhanced potency and selectivity.
Hypothetical SAR Data of this compound Derivatives
To guide future research, the following table provides a template for summarizing key quantitative data from various biological assays. Researchers can populate this table with their experimental findings to facilitate a comparative analysis of their synthesized derivatives. The hypothetical derivatives proposed involve modifications of the glucose moiety, which can influence properties such as solubility, cell permeability, and interaction with biological targets.
| Derivative | Modification on Glucose Moiety | Antioxidant Activity (IC50, µM) | Cytotoxicity (IC50, µM) on HepG2 cells | Histamine H1 Receptor Antagonism (Ki, µM) |
| This compound | Unmodified glucose | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | 6'-O-acetyl | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | 6'-O-methyl | Data to be determined | Data to be determined | Data to be determined |
| Derivative 3 | 4',6'-O-benzylidene | Data to be determined | Data to be determined | Data to be determined |
| Derivative 4 | Per-O-acetylated glucose | Data to be determined | Data to be determined | Data to be determined |
| Onitin (Aglycone) | N/A | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in data generation.
Synthesis of this compound Derivatives
A general protocol for the synthesis of derivatives would involve the selective modification of the hydroxyl groups on the glucose moiety of this compound. For instance, acetylation could be achieved using acetic anhydride (B1165640) in pyridine, while methylation could be performed using a reagent like methyl iodide in the presence of a base. The synthesis of each derivative should be followed by purification using techniques such as column chromatography and characterization by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay assesses the ability of the compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[3][4]
-
Materials: DPPH solution (0.1 mM in methanol), test compounds (dissolved in DMSO), ascorbic acid (positive control), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
-
Materials: Human liver cancer cell line (HepG2), Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (A_sample / A_control) * 100, where A_control is the absorbance of the untreated cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualizations
Proposed Signaling Pathway for Investigation
Given the antioxidant and potential anti-inflammatory properties of many natural phenols, a plausible signaling pathway to investigate for Onitin and its derivatives is the Nrf2/HO-1 pathway. This pathway is a key regulator of cellular antioxidant responses.
Caption: Proposed Nrf2/HO-1 signaling pathway modulated by Onitin derivatives.
Experimental Workflow: In Vitro Antioxidant Assay (DPPH)
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Onitin | 53823-02-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Onitin 2'-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy
This guide provides a comparative overview of the potential in vitro and in vivo efficacy of Onitin 2'-O-glucoside, a natural product isolated from Onychium japonicum. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating its therapeutic potential, particularly in the context of oncology and inflammatory diseases.
In Vitro Efficacy: Cellular and Molecular Insights
In vitro studies are fundamental in elucidating the direct effects of a compound on cellular and molecular processes. For a compound like this compound, these assays typically focus on its cytotoxic effects on cancer cell lines and its ability to modulate inflammatory responses in immune cells.
Anticancer Activity
The potential of this compound as an anticancer agent can be initially assessed by determining its cytotoxicity against a panel of human cancer cell lines.
Table 1: Representative In Vitro Anticancer Activity of a Glycoside Compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HT-115 | Colorectal Carcinoma | MTT | 24 | 1.5 |
| HT-115 | Colorectal Carcinoma | MTT | 48 | 3.2 |
| MG-63 | Osteosarcoma | MTT | 48 | 15.0 |
| U2OS | Osteosarcoma | MTT | 48 | 25.0 |
Data is representative of a similar glycoside, ononitol (B600650) monohydrate, and is for illustrative purposes only.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Representative In Vitro Anti-inflammatory Activity of a Glycoside Compound
| Cell Line | Parameter Measured | Treatment | Concentration (µM) | Inhibition (%) |
| RAW 264.7 | Nitric Oxide (NO) Production | LPS + Compound | 10 | 45 |
| RAW 264.7 | TNF-α Production | LPS + Compound | 10 | 55 |
| RAW 264.7 | IL-6 Production | LPS + Compound | 10 | 50 |
Data is hypothetical and for illustrative purposes.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are crucial for assessing the therapeutic efficacy, pharmacokinetics, and safety of a compound in a whole-organism context.
Anticancer Efficacy in Xenograft Models
The antitumor activity of this compound can be tested in immunodeficient mice bearing human tumor xenografts.
Table 3: Representative In Vivo Antitumor Efficacy in a Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosage (mg/kg) | Route | Tumor Growth Inhibition (%) |
| Nude Mice | MG-63 Osteosarcoma Xenograft | Compound | 20 | i.p. | 60 |
Data is representative of a similar glycoside, ononin, and is for illustrative purposes only.[2]
Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory effects in vivo can be assessed using established models of acute and chronic inflammation.
Table 4: Representative In Vivo Anti-inflammatory Efficacy
| Animal Model | Inflammation Model | Treatment | Dosage (mg/kg) | Route | Edema Inhibition (%) |
| Wistar Rats | Carrageenan-induced Paw Edema | Compound | 20 | p.o. | 50.69 |
Data is representative of a similar glycoside, ononitol monohydrate, and is for illustrative purposes only.
Signaling Pathways and Molecular Mechanisms
This compound, like other flavonoid glycosides, may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Many natural compounds inhibit this pathway to exert their anti-inflammatory and anticancer effects.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and apoptosis. Its dysregulation is a hallmark of many cancers.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HT-115, MG-63) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MG-63) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
While direct experimental evidence for this compound is currently limited in publicly accessible literature, the established methodologies and the activities of similar glycosidic compounds suggest its potential as a bioactive molecule. The framework presented in this guide offers a comprehensive approach to evaluating its in vitro and in vivo efficacy. Further research is warranted to isolate and characterize the specific biological activities of this compound and to elucidate its precise mechanisms of action. This will be crucial in determining its potential for development as a novel therapeutic agent.
References
- 1. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Invasive and Anti-Migratory Effects of Ononin on Human Osteosarcoma Cells by Limiting the MMP2/9 and EGFR-Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Onitin 2'-O-glucoside: A Head-to-Head Comparison with Established Anti-Inflammatory Drugs
A detailed analysis for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of anti-inflammatory drug discovery, natural products remain a vital source of novel chemical entities. Onitin 2'-O-glucoside, a sesquiterpenoid isolated from the herbs of Onychium japonicum, has garnered interest for its potential therapeutic properties.[1] This guide provides a comprehensive head-to-head comparison of this compound with well-established anti-inflammatory drugs: Indomethacin, Dexamethasone, and Ibuprofen.
Executive Summary:
Direct comparative studies and quantitative anti-inflammatory data for this compound are not available in the current scientific literature. However, based on the known anti-inflammatory activities of its aglycone, Onitin, and other structurally related sesquiterpenoids, we can infer its potential mechanisms and efficacy. This comparison is therefore based on the established profiles of the comparator drugs and the projected activity of this compound, supported by data from related compounds. Onitin has been reported to possess anti-inflammatory properties, and its presence in plants with known anti-inflammatory effects suggests its potential in modulating inflammatory responses.[2]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the key characteristics and available efficacy data for this compound and the selected comparator drugs. It is crucial to note that the data for this compound is inferred from related compounds and its aglycone due to the absence of direct experimental results.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Indomethacin | Dexamethasone | Ibuprofen |
| Drug Class | Sesquiterpenoid glycoside | Non-steroidal anti-inflammatory drug (NSAID) | Corticosteroid | Non-steroidal anti-inflammatory drug (NSAID) |
| Biological Source/Origin | Onychium japonicum[1] | Synthetic | Synthetic | Synthetic |
| Chemical Formula | C21H30O8 | C19H16ClNO4 | C22H29FO5 | C13H18O2 |
| Molecular Weight | 410.46 g/mol | 357.79 g/mol | 392.46 g/mol | 206.29 g/mol |
| Primary Mechanism of Action | Putative inhibition of pro-inflammatory mediators (e.g., NO, prostaglandins) based on related compounds. | Non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby inhibiting prostaglandin (B15479496) synthesis.[2][3] | Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and suppression of inflammatory pathways.[4][5] | Non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis.[1][6][7] |
Table 2: In Vitro Efficacy Against Key Inflammatory Mediators
| Inflammatory Marker | This compound (Predicted/Inferred) | Indomethacin | Dexamethasone | Ibuprofen |
| Nitric Oxide (NO) Production Inhibition (IC50) | Data not available. Related sesquiterpenoids show IC50 values in the range of 21-25 µM in LPS-stimulated RAW 264.7 macrophages.[8] | Variable effects reported; some studies show inhibition of iNOS expression at high concentrations.[9][10] | Indirectly inhibits NO production by suppressing iNOS expression. | Can potentiate or inhibit nitric oxide formation through its effects on nitric oxide synthase (NOS) isoforms. |
| Prostaglandin E2 (PGE2) Production Inhibition | Data not available. | Potent inhibitor through COX inhibition. | Inhibits PGE2 production by downregulating COX-2 expression. | Potent inhibitor through COX inhibition. |
| TNF-α Production Inhibition (IC50) | Data not available. | Limited direct inhibitory effect. | Potent inhibitor, with IC50 values in the nanomolar range (e.g., 0.8 nM in some cell systems). | Limited direct inhibitory effect. |
| IL-6 Production Inhibition | Data not available. | Limited direct inhibitory effect. | Potent inhibitor. | Limited direct inhibitory effect. |
| COX-1 Inhibition (IC50) | Data not available. | 0.0090 µM (in human peripheral monocytes). | Does not directly inhibit COX enzymes. | 12 µM (in human peripheral monocytes). |
| COX-2 Inhibition (IC50) | Data not available. | 0.31 µM (in human peripheral monocytes). | Does not directly inhibit COX enzymes. | 80 µM (in human peripheral monocytes). |
IC50 values can vary significantly depending on the experimental system (e.g., cell type, stimulus, incubation time).
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A negative control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Objective: To determine the effect of a test compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture and Treatment: Follow steps 1-5 as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and the experimental approaches to study them can aid in understanding.
Caption: Putative anti-inflammatory signaling pathway and drug targets.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
While a definitive head-to-head comparison is currently hampered by the lack of specific data for this compound, the available information on its aglycone and related sesquiterpenoids suggests it holds promise as a potential anti-inflammatory agent. Its natural origin presents an attractive profile for further investigation.
Future research should prioritize the in vitro evaluation of this compound against a panel of inflammatory markers, including NO, PGE2, TNF-α, and IL-6, to establish its potency and efficacy. Direct comparative studies with established drugs like Indomethacin, Dexamethasone, and Ibuprofen under standardized experimental conditions are imperative to accurately position it within the therapeutic landscape. Furthermore, elucidation of its precise mechanism of action, including its effects on key inflammatory signaling pathways such as NF-κB and MAPK, will be crucial for its development as a potential therapeutic agent.
References
- 1. Ononin ameliorates inflammation and cartilage degradation in rat chondrocytes with IL-1β-induced osteoarthritis by downregulating the MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onitin | 53823-02-2 | Benchchem [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray [mdpi.com]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages [mdpi.com]
- 8. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized Lipoproteins Suppress Nitric Oxide Synthase in Macrophages: Study of Glucocorticoid Receptor Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Evidence for Initial Involvement of Macrophage in Development of Insulitis in NOD Mice | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Onitin 2'-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Onitin 2'-O-glucoside, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. While detailed, compound-specific disposal procedures are not publicly available, a comprehensive understanding of its chemical properties and adherence to general laboratory safety protocols can ensure its safe management and disposal. This guide provides essential information and a procedural framework to navigate this process responsibly.
Understanding this compound: Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in responsible handling. The following table summarizes the key known data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H30O8 | [1][2][3] |
| Molecular Weight | 410.46 g/mol | [2][3][4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Temperature | Room temperature or -20°C | [2][5] |
Procedural Guidance for Disposal
In the absence of a specific SDS for this compound, a conservative approach based on established best practices for chemical waste disposal is mandatory. The following step-by-step process, illustrated in the accompanying workflow diagram, outlines the recommended procedure.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[6]
Step 2: Waste Segregation Proper segregation of chemical waste is critical.
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or pipette tips, in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If this compound is in a solvent, the entire solution should be treated as hazardous waste. Collect it in a sealed, properly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 3: Labeling All waste containers must be clearly and accurately labeled with the full chemical name: "this compound." Include the concentration and solvent if it is in a liquid form.
Step 4: Consultation with Environmental Health and Safety (EHS) Crucially, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They are the definitive resource for guidance on chemical waste disposal and will be familiar with local and national regulations.[6][7] Provide them with all available information on this compound.
Step 5: Follow Institutional Protocols Adhere strictly to your institution's established protocols for the collection, storage, and disposal of chemical waste. These procedures are designed to ensure safety and regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory requirements for chemical waste disposal.
References
- 1. This compound | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS No. 76947-60-9 - iChemical [ichemical.com]
- 4. This compound | 76947-60-9 [chemicalbook.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Handling Protocols for Onitin 2'-O-glucoside
Researchers and drug development professionals must handle Onitin 2'-O-glucoside with a comprehensive safety plan, particularly as specific toxicological data is not thoroughly established. The following guidance provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal, treating the compound as potentially hazardous to ensure a high level of safety in the laboratory.
Hazard Assessment and Precautionary Approach
Personal Protective Equipment (PPE)
The selection of PPE should be based on a risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Protects against skin contact. Check for any breaches before and during use. Dispose of contaminated gloves immediately. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes or airborne particles of the compound.[2] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound, especially if it is a powder. |
Operational Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
3.1. Engineering Controls:
-
Ventilation: All handling of solid this compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the work area.[2]
3.2. Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required PPE.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust.
-
Use a spatula or other appropriate tool for transfer.
-
Close the container tightly after use.
-
-
Dissolving:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
-
Add the solvent to the solid slowly to avoid splashing.
-
If necessary, sonicate or vortex to ensure complete dissolution.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for chemical waste. This includes contaminated gloves, weighing paper, and any unused compound. |
| Liquid Waste | Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Empty Containers | Rinse the container three times with an appropriate solvent. Collect the rinsate as liquid chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste, depending on the material. |
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
